TAS-119
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dichlorobenzoyl)-4-[[5-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2FN5O3/c1-13-11-18(30-29-13)28-20-17(26)6-5-14(27-20)12-23(22(33)34)7-9-31(10-8-23)21(32)15-3-2-4-16(24)19(15)25/h2-6,11H,7-10,12H2,1H3,(H,33,34)(H2,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAVWQHGBMTMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C=CC(=N2)CC3(CCN(CC3)C(=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453099-83-6 | |
| Record name | TAS-119 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453099836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAS-119 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A57J83J27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TAS-119: A Dual Inhibitor of Aurora A and TRK Kinases - A Technical Overview
Core Mechanism of Action
TAS-119 is an orally active, potent, and selective small-molecule inhibitor of Aurora A kinase.[1][2] Aurora A is a serine/threonine kinase that plays a crucial role in the regulation of cell division, including mitotic spindle assembly and cell cycle progression.[3] Overexpression of Aurora A is observed in various human cancers and is associated with resistance to taxane-based chemotherapy.[4] this compound exhibits high selectivity for Aurora A, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2] Its inhibitory activity against Aurora B is significantly lower.[1][2] By inhibiting Aurora A, this compound disrupts mitotic progression, leading to an accumulation of cells in mitosis and subsequent apoptosis.[1][5] This is evidenced by an increase in the phosphorylation of histone H3 (pHH3), a pharmacodynamic biomarker of Aurora A inhibition.[2][4]
Interestingly, this compound also demonstrates potent inhibitory activity against the tropomyosin receptor kinase (TRK) family, including TRKA, TRKB, and TRKC, at concentrations similar to its Aurora A inhibition.[1][5] TRK fusions are oncogenic drivers in a variety of tumor types.[6] The dual inhibition of both Aurora A and TRK signaling pathways suggests that this compound may have therapeutic potential in cancers with deregulated activation of these pathways.[1][5]
Furthermore, preclinical studies have shown that this compound is particularly effective in cancer cell lines with amplification of the MYC family of oncogenes and mutations in CTNNB1 (the gene encoding β-catenin).[1][5] The mechanism is thought to involve the induction of N-Myc degradation and the inhibition of its downstream transcriptional targets in MYCN-amplified neuroblastoma cell lines.[1][5]
The primary mechanism of action of this compound is the inhibition of Aurora A kinase, leading to mitotic arrest. Additionally, its potent inhibition of TRK kinases and its activity in cancers with MYC and β-catenin pathway alterations contribute to its overall antitumor efficacy.
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits Aurora A, TRK, and MYC pathways, leading to apoptosis and tumor growth inhibition.
Caption: Preclinical workflow for this compound from in vitro screening to in vivo efficacy and clinical development.
Quantitative Data Summary
In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| Aurora A | 1.0 - 1.04 | [1][2][4] |
| Aurora B | 95 | [1][2][4] |
| TRKA | 1.46 | [1][5] |
| TRKB | 1.53 | [1][5] |
| TRKC | 1.47 | [1][5] |
In Vivo Antitumor Efficacy of this compound
| Xenograft Model | Treatment | Dosing and Schedule | Outcome | Reference |
| HeLa-luc (nude rats) | This compound | 5, 10, 30 mg/kg, oral, twice daily on day 1, once on day 2 | Induced phosphorylated histone H3 (pHH3) at all doses. | [2] |
| HeLa-luc (nude rats) | Paclitaxel + this compound | Paclitaxel: 10 mg/kg, single dose on day 1; this compound: 5, 10, 30 mg/kg/day on days 2-5 | This compound enhanced the antitumor efficacy of paclitaxel. | [4] |
| NCI-H460 (nude mice) | Paclitaxel/Docetaxel + this compound | 60 mg/kg this compound | Enhanced the antitumor efficacy of both paclitaxel and docetaxel. | [4] |
| Human lung cancer with MYC amplification & CTNNB1 mutation | This compound | Not specified | Strong antitumor activity at well-tolerated doses. | [1][5] |
| Tumors with deregulated TRK pathway | This compound | Not specified | Robust growth inhibition. | [1][5] |
Summary of First-in-Human Phase I Clinical Trial (NCT02448589)
| Parameter | Finding | Reference |
| Patient Population | Patients with advanced solid tumors. | [3][7] |
| Dosing Schedule | 70-300 mg BID, 4 days on/3 days off; every 3 out of 4 weeks or continuous weekly. | [3][7] |
| Maximum Tolerated Dose (MTD) | 250 mg BID. | [3][7] |
| Recommended Phase 2 Dose (RP2D) | 200 mg BID. | [3][7] |
| Dose-Limiting Toxicities (DLTs) | Fatigue, nausea, dry eyes, corneal epithelial microcysts. | [3][7] |
| Most Frequent Treatment-Emergent Adverse Events | Diarrhea, eye disorders, fatigue, decreased appetite. | [3][7] |
| Pharmacodynamics | Target inhibition was demonstrated. | [3][7] |
| Antitumor Activity (Monotherapy) | Stable disease in 37.8% of patients; no complete or partial responses. | [3][7] |
Experimental Protocols
Disclaimer: The following are summaries of experimental methodologies as described in the cited literature and are not intended as complete, detailed protocols.
In Vitro Cell Growth Inhibition Assays
To evaluate the antiproliferative effects of this compound, various human cancer cell lines, including those with taxane resistance, were utilized.[4][8] Cells were typically seeded in 96-well plates and treated with increasing concentrations of this compound, taxanes (paclitaxel, docetaxel, cabazitaxel), or a combination of both.[2] The duration of treatment varied, with some experiments involving sequential or simultaneous drug administration.[9] Cell viability was assessed after a defined incubation period (e.g., 24 to 72 hours) using standard methods such as the CellTiter-Glo Luminescent Cell Viability Assay.[9] The half-maximal growth inhibitory concentration (GI50) was then calculated.
Western Blot Analysis for Pharmacodynamic Markers
To confirm the mechanism of action of this compound, Western blotting was performed to detect changes in key proteins.[4] Cells were treated with this compound and/or paclitaxel for a specified time.[4] Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies against proteins of interest, such as phosphorylated histone H3 (pHH3) and Aurora A, to assess mitotic arrest and target engagement, respectively.[4]
Animal Xenograft Models for In Vivo Efficacy
The in vivo antitumor activity of this compound was evaluated in various xenograft models.[4] For example, HeLa-luc or NCI-H460 human cancer cells were subcutaneously implanted into immunodeficient mice or rats.[2][4] Once tumors reached a palpable size, animals were randomized into treatment groups. This compound was administered orally at different doses and schedules, both as a single agent and in combination with intravenously administered taxanes.[2][4] Tumor volumes were measured regularly using calipers.[10] Efficacy was determined by comparing the tumor growth in treated groups to that in the vehicle-treated control group.[4] Tolerability was assessed by monitoring body weight changes and clinical signs of toxicity.[4][8]
References
- 1. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - ProQuest [proquest.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Aurora A Inhibitor this compound Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
TAS-119: A Selective Aurora A Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of TAS-119, a potent and selective small-molecule inhibitor of Aurora A kinase. This compound has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials, both as a monotherapy and in combination with other anticancer agents. This document details the mechanism of action, preclinical and clinical findings, and key experimental methodologies related to the investigation of this compound.
Core Mechanism of Action
This compound is an orally active inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Aurora A kinase is frequently overexpressed in various human cancers and its increased activity is associated with tumorigenesis and resistance to certain cancer therapies.[3] this compound exhibits a strong inhibitory effect on Aurora A kinase, leading to mitotic arrest and subsequent apoptosis in cancer cells.[4][5]
Kinase Selectivity
This compound demonstrates high selectivity for Aurora A kinase over other kinases, including Aurora B.[2][6] This selectivity is crucial for minimizing off-target effects and associated toxicities. The inhibitory activity of this compound against a panel of kinases is summarized in the table below.
Table 1: In Vitro Inhibitory Activity of this compound Against Various Kinases
| Kinase Target | IC50 (nmol/L) | Reference(s) |
| Aurora A | 1.0 - 1.04 | [4][5][6] |
| Aurora B | 95 | [2][6] |
| Aurora C | 36.5 (±6.2) | [3] |
| TRKA | 1.46 (±0.16) | [3][5] |
| TRKB | 1.53 (±0.12) | [3][5] |
| TRKC | 1.47 (±0.04) | [3][5] |
| RET | 25.8 (±1.5) | [3] |
| ROS | 29.3 (±0.8) | [3] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Signaling Pathways
Aurora A kinase plays a critical role in several signaling pathways that are central to cancer cell proliferation and survival. This compound exerts its anti-tumor effects by modulating these pathways.
Aurora A is a serine/threonine kinase that governs multiple mitotic events, including centrosome maturation and separation, spindle assembly, and mitotic entry.[7][8] Its activity is tightly regulated throughout the cell cycle. Overexpression of Aurora A can lead to genomic instability and aneuploidy, contributing to cancer development.[3]
This compound has shown efficacy in tumors with deregulated activation of the Myc and β-catenin pathways.[4][5] Aurora A kinase can stabilize the N-Myc oncoprotein by preventing its degradation, a process that can be disrupted by certain Aurora A inhibitors.[7][9] this compound has been shown to induce N-Myc degradation.[4][5] Furthermore, there is crosstalk between the Aurora A and Wnt/β-catenin signaling pathways, where Aurora A can promote β-catenin activity.[8][10][11][12]
References
- 1. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. dovepress.com [dovepress.com]
- 4. Aurora kinases A and B are up-regulated by Myc and are essential for maintenance of the malignant state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Aurora kinase A is a target of Wnt/beta-catenin involved in multiple myeloma disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aurora kinase A promotes hepatic stellate cell activation and liver fibrosis through the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Aurora-A/NPAT/Wnt-β-catenin pathway enhances the metastasis and stemness of lung cancer cells - International Journal of Radiation Research - [ijrr.com]
Preclinical Profile of TAS-119: A Potent and Selective Aurora A Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TAS-119 is an investigational, orally active, small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3][4] Overexpression of Aurora A is a common feature in various human cancers and is associated with tumorigenesis and resistance to taxane-based chemotherapy.[5] this compound has demonstrated potent and selective inhibition of Aurora A, leading to mitotic arrest and subsequent antitumor activity.[6][7] Furthermore, preclinical studies have revealed a synergistic effect when this compound is combined with taxanes, and have also identified its potential efficacy in tumors with specific genetic alterations, such as MYC amplification and CTNNB1 mutations.[7][8] This document provides a comprehensive overview of the preclinical findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Core Mechanism of Action
This compound exerts its primary pharmacological effect through the potent and selective inhibition of Aurora A kinase.[6][7] This inhibition disrupts the normal mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway
The primary signaling pathway affected by this compound is the Aurora A kinase pathway, which plays a crucial role in centrosome maturation, spindle assembly, and mitotic entry. This compound's inhibition of Aurora A leads to a cascade of downstream effects, including the inhibition of MYC and β-catenin pathways in susceptible cancer models.[7] Additionally, this compound has been shown to inhibit Tropomyosin Receptor Kinase (TRK) family members.[7][8]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nmol/L) | Selectivity vs. Aurora A | Reference |
| Aurora A | 1.0 - 1.04 | - | [1][6][7][9] |
| Aurora B | 95 | 95-fold | [1][6][9] |
| Aurora C | 36.5 | 35.1-fold | [5] |
| TRKA | 1.46 | N/A | [7][8] |
| TRKB | 1.53 | N/A | [7][8] |
| TRKC | 1.47 | N/A | [7][8] |
| RET | 25.8 | N/A | [5] |
| ROS | 29.3 | N/A | [5] |
Table 2: Enhancement of Taxane Activity by this compound In Vitro
| Cell Line | Taxane | Fold of Change in IC50 | Reference |
| Multiple Human Cancer Cell Lines | Paclitaxel | Enhancement observed | [1][2][3] |
| HeLa | Paclitaxel, Docetaxel, Cabazitaxel | Dose-dependent enhancement | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cell Growth Inhibition Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with serial dilutions of this compound, taxanes, or a combination of both.
-
Incubation: Cells were incubated for a period of 72 hours.
-
Cell Viability Assessment: Cell viability was measured using a standard method such as the sulforhodamine B (SRB) assay or a commercially available kit (e.g., CellTiter-Glo).
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Caption: Workflow for in vitro cell growth inhibition assay.
Western Blot Analysis for Phosphorylated Histone H3 (pHH3)
Objective: To assess the pharmacodynamic effect of this compound by measuring the induction of pHH3, a marker of mitotic arrest.
Methodology:
-
Cell Treatment: Cancer cell lines or normal fibroblast cell lines were treated with this compound or paclitaxel for 24 hours.[1]
-
Protein Extraction: Cells were lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody against phosphorylated histone H3 (pHH3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound alone and in combination with taxanes in a living model.
Methodology:
-
Animal Models: Nude mice or rats were used for tumor xenograft models.[1]
-
Tumor Implantation: Human cancer cells (e.g., NCI-H460, HeLa-luc) were subcutaneously implanted into the flanks of the animals.[1][6]
-
Drug Administration: Once tumors reached a palpable size, animals were randomized into treatment groups. This compound was administered orally.[1][6] Taxanes (paclitaxel or docetaxel) were administered intravenously.[1]
-
Treatment Regimen: A key finding was that the optimal preclinical regimen involved combining paclitaxel or docetaxel with a 4-day course of this compound, starting either on the same day or one day after the taxane administration.[2][3]
-
Efficacy Assessment: Tumor volume and body weight were measured regularly. Antitumor efficacy was assessed by comparing the tumor growth in treated groups to the vehicle control group.
-
Pharmacodynamic Analysis: In some studies, tumor tissues were collected to assess target engagement by measuring markers like pHH3.[6]
Caption: Workflow for in vivo tumor xenograft studies.
Key Preclinical Findings and Implications
-
High Potency and Selectivity: this compound is a highly potent inhibitor of Aurora A with significant selectivity over Aurora B, which is expected to minimize off-target toxicities associated with less selective Aurora kinase inhibitors.[1][5]
-
Synergy with Taxanes: this compound consistently enhances the antitumor activity of taxanes (paclitaxel, docetaxel, and cabazitaxel) in a variety of cancer cell lines, including those resistant to paclitaxel.[1][2][3] This provides a strong rationale for clinical investigation of this combination.
-
Favorable Safety Profile in Combination: In preclinical models, the combination of this compound and taxanes was well-tolerated and did not exacerbate common taxane-related side effects such as neutropenia and neurotoxicity.[1][3]
-
Activity in Genetically Defined Tumors: this compound has shown significant antitumor activity in preclinical models with MYC family amplification and CTNNB1 mutations, suggesting potential patient selection biomarkers for future clinical trials.[7][8]
-
Dual TRK Inhibition: The inhibitory activity of this compound against TRKA, TRKB, and TRKC suggests that it may have therapeutic potential in cancers driven by NTRK fusions.[7][8]
-
Differential Effect on Normal vs. Cancer Cells: Interestingly, this compound did not enhance the cytotoxic activity of paclitaxel in normal diploid lung fibroblast cell lines, and the induction of pHH3 was significantly weaker in these cells compared to cancer cell lines.[1][2] This suggests a potential therapeutic window for this compound.
Conclusion
The preclinical data for this compound strongly support its development as a novel anticancer agent, both as a monotherapy in specific genetic contexts and in combination with taxanes. Its high potency, selectivity, and favorable preclinical safety profile, coupled with a well-defined mechanism of action, provide a solid foundation for its ongoing clinical evaluation. The identification of its dual activity against Aurora A and TRK kinases further broadens its potential therapeutic applications. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and clinicians involved in the development and investigation of this compound and other targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aurora A Inhibitor this compound Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A first-in-human phase 1 and pharmacological study of this compound, a novel selective Aurora A kinase inhibitor in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
The Role of TAS-119 in Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS-119 is a potent and selective, orally active small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression. This technical guide delineates the fundamental role of this compound in modulating the cell cycle, primarily through its targeted inhibition of Aurora A kinase. By disrupting the normal function of this kinase, this compound induces a cascade of events leading to mitotic arrest and, ultimately, cell death in cancer cells. This document provides a comprehensive overview of the mechanism of action, quantitative effects on cell cycle distribution, detailed experimental protocols for assessing its activity, and a visualization of the pertinent signaling pathways.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of this process is a hallmark of cancer. Aurora A kinase, a serine/threonine kinase, plays a pivotal role in orchestrating several key mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and mitotic entry. Its overexpression is frequently observed in various human cancers and is often associated with poor prognosis. This compound has emerged as a promising therapeutic agent that specifically targets Aurora A kinase, thereby representing a targeted approach to cancer therapy.
Mechanism of Action of this compound
This compound exerts its biological effects by competitively inhibiting the ATP-binding pocket of Aurora A kinase.[1][2][3] This inhibition disrupts the kinase's ability to phosphorylate its downstream substrates, which are essential for the proper execution of mitosis. The primary consequence of Aurora A inhibition by this compound is the disruption of mitotic spindle formation and function, leading to the activation of the spindle assembly checkpoint (SAC). This checkpoint delays the onset of anaphase until all chromosomes are properly attached to the spindle microtubules. Persistent activation of the SAC due to Aurora A inhibition ultimately triggers mitotic catastrophe and apoptosis.
A key biomarker for the activity of this compound is the phosphorylation of histone H3 at serine 10 (pHH3), a modification catalyzed by Aurora B kinase, but the overall process of mitotic entry and progression is governed by Aurora A. Inhibition of Aurora A leads to an accumulation of cells in the G2/M phase of the cell cycle, which can be quantified by an increase in pHH3-positive cells.
Quantitative Data on Cell Cycle Effects
While specific quantitative data from dose-response studies of this compound monotherapy on cell cycle phase distribution are not extensively available in the public domain, the consistent observation is a significant accumulation of cells in the G2/M phase. One study on a combination therapy including an Aurora kinase inhibitor reported a 45-52% accumulation of cells in the G2/M phase. The inhibitory activity of this compound against Aurora A kinase is well-defined.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| Aurora A Kinase | 1.0 | [1][2] |
| Aurora A Kinase | 1.04 | [3] |
| Aurora B Kinase | 95 | [1][2] |
Experimental Protocols
Cell-Based Proliferation Assay (GI50 Determination)
This protocol is to determine the 50% growth inhibition (GI50) concentration of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Phosphorylated Histone H3
This protocol is for detecting the level of phosphorylated histone H3 (Ser10), a marker of mitotic cells, following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Rabbit anti-total Histone H3
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
In Vitro Aurora A Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound on purified Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Myelin Basic Protein (MBP) or a specific peptide substrate for Aurora A
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar kinase activity detection kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a white 96-well plate, add the following components in order:
-
Kinase buffer
-
This compound or vehicle control (DMSO)
-
Substrate (e.g., MBP)
-
Recombinant Aurora A kinase
-
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP in kinase buffer. The final ATP concentration should be close to the Km value for Aurora A.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of kinase activity for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Aurora A Kinase and Inhibition by this compound
References
TAS-119: A Technical Guide to Its Mechanism and Impact on Mitotic Spindle Assembly
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS-119 is a potent, orally active, and highly selective small-molecule inhibitor of Aurora A kinase, a critical regulator of mitotic progression.[1] Its primary mechanism of action involves the disruption of normal mitotic spindle assembly, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides an in-depth analysis of this compound's effects on the mitotic spindle, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways involved. This compound also demonstrates inhibitory activity against Aurora B kinase and Tropomyosin receptor kinases (TRK) A, B, and C, albeit at significantly higher concentrations.[1]
Introduction: Aurora A Kinase and the Mitotic Spindle
The formation of a bipolar mitotic spindle is essential for the accurate segregation of chromosomes during cell division.[2] Aurora A kinase is a key serine/threonine kinase that orchestrates several crucial mitotic events from its primary location at the centrosomes and spindle poles.[3][4] Its functions include:
-
Centrosome Maturation and Separation: Aurora A is required for the recruitment and organization of pericentriolar material, a process essential for the maturation of centrosomes, which serve as the primary microtubule-organizing centers.[4] Critically, it facilitates the separation of duplicated centrosomes to establish the two poles of the mitotic spindle.[2]
-
Bipolar Spindle Assembly: Through the phosphorylation of numerous substrates, Aurora A ensures the proper formation and stability of the microtubule-based spindle apparatus.[2]
Dysregulation or overexpression of Aurora A is common in many cancers and is associated with centrosome amplification, genomic instability, and aneuploidy.[5] Inhibition of Aurora A kinase activity prevents proper centrosome separation, leading to the formation of characteristic monopolar spindles (or "monoasters"), which triggers the spindle assembly checkpoint and induces mitotic arrest.[3][6] this compound leverages this dependency, acting as a targeted anti-mitotic agent.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding pocket of Aurora A kinase. This inhibition disrupts the downstream signaling cascade responsible for building a functional mitotic spindle.
Disruption of the Aurora A Signaling Pathway
The primary consequence of this compound activity is the failure of centrosome separation. Aurora A phosphorylates and regulates key proteins directly involved in this process, including the motor protein Eg5 (Kinesin-5) and the microtubule-associated protein TACC3 .[2][7]
-
Eg5: This plus-end-directed motor protein is responsible for generating the outward pushing force between the two nascent spindle poles, driving them apart. Aurora A phosphorylation is important for Eg5's function in spindle assembly.[2]
-
TACC3: Upon phosphorylation by Aurora A, TACC3 forms a complex that localizes to the spindle microtubules, where it helps to crosslink and stabilize them, contributing to the integrity of the bipolar spindle.[5][7]
By inhibiting Aurora A, this compound prevents the proper activation and function of these and other key substrates, resulting in the collapse of the nascent spindle into a monopolar structure.
Quantitative Data
This compound has been characterized through various preclinical studies to determine its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nmol/L) | Reference(s) |
| Aurora A | 1.0 - 1.04 | [1][8] |
| Aurora B | 95 | [8] |
| TRKA | 1.46 | [1] |
| TRKB | 1.53 | [1] |
| TRKC | 1.47 | [1] |
IC₅₀: Half-maximal inhibitory concentration.
Table 2: Phenotypic Effects of Selective Aurora A Inhibition
| Cell Line | Treatment | % of Cells in Mitosis (p-H3 Ser10 Positive) | Phenotype Observed | Reference(s) |
| HeLa | 1 µmol/L LY3295668 (24h) | >60% | Mitotic arrest with monopolar spindles | [9] |
| NCI-H446 | 1 µmol/L LY3295668 (24h) | ~50% | Mitotic arrest | [9] |
| Various | This compound | Not Quantified | Accumulation of mitotic cells | [1] |
p-H3 Ser10: Phospho-Histone H3 (Ser10), a marker for mitotic cells.
Experimental Protocols
Assessing the impact of this compound on mitotic spindle assembly involves two primary techniques: Western blotting to measure the levels of key mitotic proteins and immunofluorescence to visualize the spindle morphology directly.
Protocol: Western Blot for Mitotic Markers
This protocol is used to quantify the levels of mitotic marker proteins, such as Phospho-Histone H3 (Ser10), to confirm mitotic arrest induced by this compound.
Methodology:
-
Sample Preparation: Culture cells (e.g., HeLa) to 70-80% confluency. Treat with desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20 µg) in Laemmli sample buffer. Separate proteins on a 15% SDS-PAGE gel, suitable for resolving low molecular weight proteins like histones.[11]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to minimize non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody targeting a mitotic marker (e.g., rabbit anti-Phospho-Histone H3 Ser10) diluted in the blocking buffer.[12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[12]
-
Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[10]
Protocol: Immunofluorescence for Mitotic Spindle Visualization
This protocol allows for the direct visualization of the mitotic spindle and centrosomes to assess morphological abnormalities, such as monopolar spindles, induced by this compound.
Methodology:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency. Treat with this compound as required.
-
Fixation: Aspirate the culture medium, wash briefly with PBS, and fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[13][14]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 10 minutes. This allows antibodies to access intracellular structures.[13]
-
Blocking: Wash again with PBS. Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the cells for 1-2 hours at room temperature (or overnight at 4°C) with a cocktail of primary antibodies diluted in antibody dilution buffer. To visualize the spindle and centrosomes, use:
-
Mouse anti-α-tubulin: To stain microtubules.
-
Rabbit anti-γ-tubulin: To stain centrosomes.
-
-
Washing: Wash the cells three times for 5 minutes each with PBS.[15]
-
Secondary Antibody Incubation: Incubate for 1 hour at room temperature in the dark with fluorophore-conjugated secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488 and Goat anti-Rabbit Alexa Fluor 594).[16]
-
Counterstaining and Mounting: After final washes, stain the DNA with DAPI for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[13]
-
Imaging: Visualize the cells using a confocal or high-resolution fluorescence microscope. Capture Z-stack images to analyze the three-dimensional structure of the mitotic spindles.
Conclusion
This compound is a selective and potent inhibitor of Aurora A kinase that effectively disrupts mitotic spindle assembly, leading to the formation of monopolar spindles and subsequent mitotic arrest in cancer cells. Its well-defined mechanism of action makes it a valuable tool for cancer research and a promising candidate for targeted cancer therapy, particularly in combination with other agents like taxanes, where it may overcome resistance mechanisms.[8][17] The experimental protocols detailed herein provide a framework for researchers to further investigate the cellular and molecular impacts of this compound and other Aurora A inhibitors.
References
- 1. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora A Protein Kinase: To the Centrosome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Aurora-A-Dependent Control of TACC3 Influences the Rate of Mitotic Spindle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora-A-Dependent Control of TACC3 Influences the Rate of Mitotic Spindle Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone western blot protocol | Abcam [abcam.com]
- 12. Phospho-Histone H3 (Mitotic Marker) Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 13. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 14. arigobio.com [arigobio.com]
- 15. ptglab.com [ptglab.com]
- 16. usbio.net [usbio.net]
- 17. Aurora A Inhibitor this compound Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design [pubmed.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of TAS-119: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-119 is a potent and orally active small molecule inhibitor with a multi-kinase inhibitory profile, primarily targeting Aurora A kinase.[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers with deregulated activation of the Myc, β-Catenin, and Tropomyosin receptor kinase (TRK) pathways.[1][3] This technical guide provides an in-depth overview of the downstream targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Data Presentation
Kinase Inhibitory Activity of this compound
The primary mechanism of action of this compound is the inhibition of several key kinases involved in cell cycle regulation and oncogenic signaling. The half-maximal inhibitory concentrations (IC50) against its principal targets are summarized below.
| Target Kinase | IC50 (nM) | Reference |
| Aurora A | 1.0 - 1.04 | [1][2] |
| Aurora B | 95 | [2] |
| TRKA | 1.46 | [1] |
| TRKB | 1.53 | [1] |
| TRKC | 1.47 | [1] |
Cellular Effects of this compound
The inhibition of its target kinases by this compound leads to distinct downstream cellular effects, including the degradation of oncoproteins and cell cycle arrest.
| Cellular Effect | Cell Line | Treatment | Result | Reference |
| N-Myc Degradation | MYCN-amplified neuroblastoma cells | This compound | Induces N-Myc degradation and inhibits its downstream transcriptional targets. | [1] |
| Mitotic Accumulation | HeLa-luc xenografts | 5-30 mg/kg this compound (oral) | Induces phosphorylation of histone H3 (pHH3), a marker of mitosis. | [2] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Aurora A - N-Myc Signaling Pathway
Caption: this compound inhibits TRK signaling pathways.
Wnt/β-Catenin Signaling Pathway
dot
References
The Impact of TAS-119 on MYC-Amplified Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAS-119, a potent and selective inhibitor of Aurora A kinase, has demonstrated significant preclinical activity in tumor models characterized by MYC amplification. This document provides a comprehensive technical overview of the mechanism of action, quantitative preclinical and clinical data, and detailed experimental methodologies related to the effects of this compound on MYC-amplified cancers. Through its targeted inhibition of Aurora A, this compound disrupts a key signaling pathway responsible for the stabilization of the MYC oncoprotein, leading to its degradation and subsequent suppression of tumor growth. This guide is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for this challenging patient population.
Core Mechanism of Action: Targeting the Aurora A-MYC Axis
This compound is an orally bioavailable small molecule that exhibits high selectivity for Aurora A kinase, a key regulator of mitotic progression.[1][2] In the context of MYC-amplified tumors, the primary mechanism of action of this compound is the destabilization and subsequent degradation of the N-Myc oncoprotein.[1]
Aurora A kinase plays a crucial role in stabilizing N-Myc by preventing its ubiquitination and subsequent proteasomal degradation.[3][4] Specifically, Aurora A interacts with both N-Myc and the F-box protein Fbxw7, a component of the SCF (Skp1-Cul1-F-box) ubiquitin ligase complex that targets N-Myc for degradation.[5] This interaction shields N-Myc from Fbxw7-mediated ubiquitination.
By inhibiting Aurora A, this compound disrupts this protective interaction, allowing for the ubiquitination and proteasomal degradation of N-Myc. This leads to the downregulation of MYC-driven transcriptional programs that are essential for tumor cell proliferation and survival.[1]
Figure 1: Signaling pathway of this compound leading to N-Myc degradation.
Quantitative Data Summary
In Vitro Kinase and Cell Line Inhibitory Activity
This compound demonstrates potent and selective inhibition of Aurora A kinase and antiproliferative activity against cancer cell lines with MYC amplification.
| Target/Cell Line | Assay Type | IC50 (nmol/L) | Reference |
| Kinase Activity | |||
| Aurora A | Biochemical Assay | 1.04 | [1] |
| Aurora B | Biochemical Assay | 95 | [6] |
| TRKA | Biochemical Assay | 1.46 | [1] |
| TRKB | Biochemical Assay | 1.53 | [1] |
| TRKC | Biochemical Assay | 1.47 | [1] |
| Cell Proliferation | |||
| NCI-H446 (MYC amplified) | Cell Viability | Data not specified | [1] |
| IMR-32 (MYCN amplified) | Cell Viability | Data not specified | [1] |
Note: While the primary publication mentions the suppression of growth in various cancer cell lines with MYC family amplification, specific IC50 values for these cell lines were not provided in the reviewed literature.
In Vivo Antitumor Efficacy in MYC-Amplified Xenograft Model
In a preclinical xenograft model using human NCI-H446 small cell lung cancer cells, which harbor MYC amplification, orally administered this compound demonstrated significant, dose-dependent antitumor activity.[1]
Quantitative tumor growth inhibition data from the primary publication was not available in the searched resources.
Phase I Clinical Trial Data (NCT02448589)
A first-in-human Phase I clinical trial of this compound included an expansion cohort of patients with advanced solid tumors harboring MYC amplification or β-catenin mutations.
| Parameter | Value | Reference |
| Number of Patients (MYC-amp/β-cat MT cohort) | 13 | |
| Recommended Phase 2 Dose (RP2D) | 200 mg BID (4 days on/3 days off) | |
| Maximum Tolerated Dose (MTD) | 250 mg BID | |
| Clinical Response (Overall Population) | ||
| Stable Disease | 37.8% | |
| Partial Response | 0 | |
| Complete Response | 0 |
Detailed outcomes specifically for the MYC-amplified cohort were not available in the reviewed abstract.
Experimental Protocols
In Vitro Aurora A Kinase Assay (General Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against Aurora A.
Figure 2: Workflow for an in vitro Aurora A kinase inhibition assay.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Kinase substrate (e.g., Myelin Basic Protein)
-
This compound
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and this compound dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each this compound concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for N-Myc Degradation
This protocol outlines the steps to assess the effect of this compound on N-Myc protein levels in a MYCN-amplified cell line (e.g., IMR-32).
Materials:
-
IMR-32 neuroblastoma cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-N-Myc, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed IMR-32 cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time course (e.g., 24, 48 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-N-Myc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
MYC-Amplified Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a MYC-amplified cancer cell line to evaluate the in vivo efficacy of this compound.
Figure 3: Experimental workflow for a MYC-amplified tumor xenograft study.
Materials:
-
MYC-amplified cancer cell line (e.g., NCI-H446)
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Harvest cultured cancer cells and resuspend them in sterile PBS, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation and growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to the planned dosing schedule and route (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers and mouse body weight regularly (e.g., twice weekly).
-
Calculate tumor volume using the formula: (length × width²) / 2.
-
At the end of the study, calculate the tumor growth inhibition (TGI) and perform statistical analysis.
The Potential Role of HSP90 in the Aurora A-MYC Axis
While the direct inhibition of Aurora A by this compound is the primary mechanism leading to MYC degradation, it is important to consider the broader context of protein stability, which often involves the molecular chaperone Heat Shock Protein 90 (HSP90). HSP90 is a key regulator of the stability and function of numerous oncoproteins, including MYC.
Although the available literature on this compound does not directly implicate an interaction with HSP90, it is plausible that the destabilization of MYC following Aurora A inhibition could be influenced by the HSP90 chaperone machinery. Further research, such as co-immunoprecipitation studies to investigate the potential formation of a multi-protein complex involving Aurora A, N-Myc, and HSP90, would be valuable to elucidate any potential interplay.
Conclusion
This compound is a promising therapeutic agent for the treatment of MYC-amplified tumors. Its selective inhibition of Aurora A kinase leads to the degradation of the N-Myc oncoprotein, thereby targeting a key driver of tumorigenesis in this cancer subtype. The preclinical data, although requiring further quantitative detail, demonstrates a clear anti-tumor effect. The initial clinical data from the Phase I trial suggests that this compound is well-tolerated and can achieve disease stabilization in a subset of patients with advanced solid tumors, including those with MYC amplification. Further clinical investigation is warranted to fully define the efficacy of this compound in this patient population. This technical guide provides a foundational understanding of the mechanism, available data, and experimental approaches for the continued research and development of this compound as a targeted therapy for MYC-driven cancers.
References
- 1. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined inhibition of Aurora-A and ATR kinase results in regression of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of N-Myc is a critical function of Aurora A in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Role of TAS-119 in β-Catenin Mutated Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the CTNNB1 gene, which encodes for β-catenin, are critical drivers in a variety of cancers, leading to the constitutive activation of the Wnt/β-catenin signaling pathway and promoting tumorigenesis. TAS-119, a novel, orally active small molecule inhibitor, has emerged as a promising therapeutic agent in this context. This technical guide provides an in-depth overview of the role of this compound in cancers harboring β-catenin mutations. This compound is a potent and highly selective inhibitor of Aurora A kinase, a key regulator of mitosis, which has been shown to interact with and modulate the β-catenin signaling pathway. This document details the preclinical rationale, mechanism of action, available quantitative data, and relevant experimental protocols for studying this compound in this specific oncogenic setting.
Introduction: The β-Catenin Pathway and the Rationale for Aurora A Kinase Inhibition
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. In the absence of Wnt ligands, a destruction complex, composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Mutations in CTNNB1, particularly in its N-terminal phosphorylation domain, render β-catenin resistant to this degradation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. Once in the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation, survival, and differentiation, such as MYC and CCND1 (cyclin D1).
Aurora A kinase, a serine/threonine kinase essential for mitotic progression, is frequently overexpressed in various cancers. Its role extends beyond mitosis, with growing evidence of its involvement in oncogenic signaling pathways. Notably, preclinical studies have demonstrated that cancer cells with mutations in the Wnt/β-catenin pathway exhibit increased sensitivity to Aurora A kinase inhibitors, including this compound. This has provided a strong rationale for investigating this compound as a targeted therapy for β-catenin mutated cancers.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of Aurora A kinase. It also demonstrates inhibitory activity against tropomyosin receptor kinases (TRKA, TRKB, and TRKC). The antitumor efficacy of this compound in β-catenin mutated cancers is believed to be primarily driven by its inhibition of Aurora A kinase and the subsequent impact on the β-catenin signaling pathway.
Two primary mechanisms have been proposed for the crosstalk between Aurora A kinase and β-catenin signaling:
-
Phosphorylation and Inactivation of GSK3β: Aurora A kinase can directly phosphorylate GSK3β at the serine 9 residue. This phosphorylation inactivates GSK3β, a key component of the β-catenin destruction complex. The inactivation of GSK3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its stabilization, nuclear accumulation, and the activation of its downstream transcriptional targets. By inhibiting Aurora A, this compound is hypothesized to restore GSK3β activity, thereby promoting β-catenin degradation.
-
Disruption of the β-Catenin Destruction Complex: Aurora A has been shown to compete with β-catenin for binding to Axin, another critical component of the destruction complex. This interaction can disrupt the integrity of the destruction complex, leading to β-catenin stabilization. Inhibition of Aurora A by this compound may therefore facilitate the proper assembly and function of the destruction complex, enhancing β-catenin degradation.
These mechanisms suggest that in cancers with an already active β-catenin pathway due to CTNNB1 mutations, the inhibition of Aurora A by this compound can further destabilize β-catenin, representing a synthetic lethal-like interaction.
Quantitative Data
In Vitro Inhibitory Activity
This compound has demonstrated potent inhibitory activity against its primary targets in enzymatic assays.
| Target | IC50 (nmol/L) | Source |
| Aurora A Kinase | 1.04 | |
| Aurora B Kinase | 95 | |
| TRKA | 1.46 | |
| TRKB | 1.53 | |
| TRKC | 1.47 |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against key kinase targets.
Preclinical Efficacy in Cancer Models
Preclinical studies have shown that this compound exhibits significant antitumor activity in cancer models with CTNNB1 mutations.
| Cancer Model | Genetic Background | This compound Activity | Source |
| Human Lung Cancer Xenograft | MYC amplification, CTNNB1 mutation | Strong antitumor activity at well-tolerated doses | |
| Various Cancer Cell Lines | MYC family amplification, CTNNB1 mutation | Growth suppression |
Table 2: Summary of preclinical efficacy of this compound in cancer models with β-catenin pathway alterations.
Clinical Trial Data
A first-in-human Phase 1 clinical trial (NCT02448589) of this compound has been completed in patients with advanced solid tumors. This study included an expansion cohort for patients with tumors harboring MYC amplification or CTNNB1 mutations.
| Parameter | Value | Source |
| Maximum Tolerated Dose (MTD) | 250 mg BID (4 days on/3 days off) | |
| Recommended Phase 2 Dose (RP2D) | 200 mg BID (4 days on/3 days off, 3 out of 4 weeks) | |
| Most Frequent Treatment-Related Adverse Events (≥20%) | Fatigue (32%), Diarrhea (24%), Ocular toxicity (24%) | |
| Clinical Activity in CTNNB1 mutated cohort | Stable disease was reported in 37.8% of patients in the overall expansion cohorts, but no complete or partial responses were observed. Specific outcomes for the β-catenin mutated subgroup were not detailed. |
Table 3: Key findings from the Phase 1 clinical trial of this compound.
Experimental Protocols
Aurora A Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against Aurora A kinase.
Principle: The assay measures the transfer of phosphate from ATP to a specific substrate by Aurora A kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified, typically using a luminescence-based method.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ATP
-
Aurora A kinase substrate (e.g., Kemptide)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a multi-well plate, add the diluted this compound, Aurora A kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 45-60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent such as ADP-Glo™, which quantifies the amount of ADP produced.
-
The luminescence signal is proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Western Blot Analysis for β-Catenin and Downstream Targets
This protocol describes the detection of β-catenin and its downstream targets (e.g., c-Myc, Cyclin D1) in cancer cells treated with this compound.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.
Materials:
-
CTNNB1 mutated cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture CTNNB1 mutated cancer cells and treat with various concentrations of this compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of β-catenin mutated cancer cells.
Principle: A colorimetric or fluorometric assay is used to measure a parameter indicative of cell viability, such as metabolic activity or ATP content.
Materials:
-
CTNNB1 mutated cancer cell lines
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Xenograft Tumor Model
This protocol outlines the in vivo evaluation of this compound's antitumor activity in a mouse xenograft model using β-catenin mutated cancer cells.
Principle: Human cancer cells with CTNNB1 mutations are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
Materials:
-
CTNNB1 mutated human cancer cell line
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups, following a defined dosing schedule (e.g., daily or as determined in the Phase 1 trial).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
TAS-119: A Dual Inhibitor of Tropomyosin Receptor Kinase (TRK) and Aurora A Kinase for Precision Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TAS-119 is a novel, orally bioavailable small molecule inhibitor that has demonstrated potent and selective inhibitory activity against both Tropomyosin Receptor Kinase (TRK) family members (TRKA, TRKB, TRKC) and Aurora A kinase. The dual-targeting mechanism of this compound presents a promising therapeutic strategy for cancers harboring NTRK gene fusions, as well as those with deregulated Aurora A activity, such as cancers with MYC amplification or CTNNB1 mutations. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies related to the evaluation of this compound as a TRK inhibitor.
Introduction
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are receptor tyrosine kinases that play a crucial role in neuronal development and function. Genomic rearrangements leading to NTRK gene fusions can result in the expression of constitutively active TRK fusion proteins, which act as oncogenic drivers in a wide range of adult and pediatric cancers. These "tumor-agnostic" drivers have spurred the development of targeted TRK inhibitors, which have shown remarkable efficacy in patients with TRK fusion-positive cancers.
This compound has emerged as a potent pan-TRK inhibitor, exhibiting low nanomolar inhibitory activity against all three TRK family members. Concurrently, this compound is a highly selective inhibitor of Aurora A kinase, a key regulator of mitosis. This dual activity suggests that this compound may offer a unique therapeutic advantage by simultaneously targeting two distinct cancer-relevant pathways. This document serves as a technical resource, summarizing the key preclinical findings and providing detailed experimental insights into the evaluation of this compound's TRK inhibitory potential.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against TRK and Aurora kinases, as well as its anti-proliferative effects in a TRK fusion-driven cancer cell line.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]
| Kinase Target | IC50 (nmol/L) |
| TRKA | 1.46 |
| TRKB | 1.53 |
| TRKC | 1.47 |
| Aurora A | 1.04 |
| Aurora B | 95 |
Table 2: In Vitro Cellular Activity of this compound in a TRK Fusion-Positive Cell Line [2]
| Cell Line | Fusion Protein | IC50 (sub-nM range) |
| KM12C (colorectal cancer) | TPM3-TRKA | Yes |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of TRK fusion proteins. In cancers driven by NTRK fusions, the resulting chimeric proteins are constitutively active, leading to ligand-independent activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation. By binding to the ATP-binding pocket of the TRK kinase domain, this compound blocks the autophosphorylation and activation of the TRK fusion protein, thereby inhibiting downstream signaling.
The primary signaling cascades downstream of TRK activation include the Ras/Raf/MEK/ERK (MAPK) pathway, the PI3K/Akt/mTOR pathway, and the PLCγ pathway. Inhibition of these pathways by this compound ultimately leads to cell cycle arrest and apoptosis in TRK fusion-positive cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound as a TRK inhibitor.
In Vitro Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 value of this compound against TRK kinases.[2]
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of purified recombinant TRK kinases.
Materials:
-
Purified recombinant human TRKA, TRKB, and TRKC enzymes.
-
This compound (serially diluted in DMSO).
-
ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Substrate (e.g., a generic tyrosine kinase substrate peptide).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compound in kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified recombinant TRK kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (at a concentration near the Km for each kinase).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP using a detection reagent according to the manufacturer's protocol.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Cell Viability Assay
This protocol outlines a method to assess the anti-proliferative effect of this compound on cancer cells harboring a TRK fusion.[2]
Objective: To determine the concentration of this compound that inhibits the growth of TRK fusion-positive cancer cells by 50% (GI50).
Materials:
-
KM12C colorectal cancer cells (harboring TPM3-TRKA fusion).
-
Complete cell culture medium.
-
This compound (serially diluted in DMSO).
-
96-well opaque-walled microplates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
Procedure:
-
Seed KM12C cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 values from the dose-response curves.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in a TRK fusion-driven xenograft model.[2]
Objective: To assess the ability of orally administered this compound to inhibit tumor growth in a mouse model bearing a TRK fusion-positive human tumor.
Materials:
-
KM12C colorectal cancer cells.
-
Immunocompromised mice (e.g., nude mice).
-
Matrigel (optional).
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant KM12C cells (e.g., 5 x 10^6 cells in a mixture with Matrigel) into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., once or twice daily) at predetermined dose levels. The control group receives the vehicle.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to assess target engagement).
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of this compound.
Conclusion
This compound is a promising dual inhibitor of TRK and Aurora A kinases with potent preclinical activity in TRK fusion-driven cancer models. The data summarized in this guide highlight its low nanomolar inhibition of all three TRK family members and its ability to suppress the growth of TRK fusion-positive cancer cells both in vitro and in vivo. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other novel TRK inhibitors. Further clinical evaluation is warranted to determine the full therapeutic potential of this compound in patients with TRK fusion-positive solid tumors.
References
Methodological & Application
TAS-119 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-119 is a potent and selective, orally active inhibitor of Aurora A kinase.[1] It also demonstrates inhibitory activity against Aurora B kinase and Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) at higher concentrations.[2][3][4] this compound has shown antitumor activity in various cancer cell lines, including those resistant to taxanes, by inducing mitotic arrest and apoptosis.[1] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: this compound Kinase Inhibitory Activity
| Target | IC50 (nmol/L) | Source |
| Aurora A Kinase | 1.0 - 1.04 | [1][4] |
| Aurora B Kinase | 95 | [1] |
| TRKA | 1.46 | [2][4] |
| TRKB | 1.53 | [2][4] |
| TRKC | 1.47 | [2][4] |
Table 2: Proliferative IC50 of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Proliferative IC50 (nmol/L) |
| HeLa | Cervical Cancer | Data not explicitly available in provided search results |
| NCI-H460 | Lung Cancer | Data not explicitly available in provided search results |
| A549.T12 | Paclitaxel-Resistant Lung Cancer | Data not explicitly available in provided search results |
| PTX10 | Paclitaxel-Resistant Lung Cancer | Data not explicitly available in provided search results |
| Note: While the search results state this compound inhibits the growth of various cancer cell lines, specific IC50 values for individual cell lines were not consistently provided. Researchers should determine these empirically. |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Aurora A kinase, preventing the phosphorylation of Histone H3 and leading to mitotic arrest.
Caption: General workflow for the in vitro evaluation of this compound.
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[5][6]
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay period.
-
Include wells with medium only for background luminescence measurement.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to perform a 10-point dilution series.
-
Add the desired concentrations of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[2][6]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][6]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™)
This assay measures the amount of ADP produced during a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
This compound (stock solution in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[7]
-
Luminometer
Protocol:
-
Reaction Setup:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.
-
Add the master mix to all wells.
-
-
Kinase Reaction:
-
ADP Detection:
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% kinase activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-Histone H3
This protocol is used to detect the levels of phosphorylated Histone H3 (a marker of mitosis) in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and a loading control (e.g., anti-total Histone H3 or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in phospho-Histone H3 levels upon this compound treatment.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ch.promega.com [ch.promega.com]
- 3. scribd.com [scribd.com]
- 4. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for TAS-119 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-119 is a potent and selective oral inhibitor of Aurora A kinase, a key regulator of mitosis.[1][2][3][4] Dysregulation of Aurora A is a common feature in many human cancers and is associated with tumorigenesis and resistance to certain therapies. This compound has demonstrated significant anti-tumor activity in preclinical models, particularly in combination with taxanes, and in cancers harboring specific genetic alterations such as MYC amplification or CTNNB1 mutations.[5][6] This document provides a summary of cell lines sensitive to this compound, detailed protocols for assessing its efficacy, and an overview of the relevant signaling pathways.
Data Presentation: Cell Lines Sensitive to this compound
This compound has shown efficacy as a single agent in certain contexts and has a strong synergistic effect with taxanes like paclitaxel in a broad range of cancer cell lines.[7][8] The sensitivity to this compound can be influenced by the genetic background of the cell line.
Table 1: In Vitro Activity of this compound Against Various Kinases
| Target | IC50 (nM) | Reference |
| Aurora A Kinase | 1.0 - 1.04 | [1][2][3][4][5] |
| Aurora B Kinase | 95 | [1][2][3][4] |
| Tropomyosin receptor kinase A (TRKA) | 1.46 | [5][6] |
| Tropomyosin receptor kinase B (TRKB) | 1.53 | [5][6] |
| Tropomyosin receptor kinase C (TRKC) | 1.47 | [5][6] |
Table 2: Cancer Cell Lines Exhibiting Sensitivity to this compound (as a single agent or in combination with taxanes)
| Cell Line | Cancer Type | Key Features | Notes on Sensitivity | Reference |
| HeLa | Cervical Cancer | --- | Sensitive to this compound, used in xenograft models.[2][7] | [2][7] |
| NCI-H460 | Non-Small Cell Lung Cancer | --- | Used in xenograft models to demonstrate this compound and taxane synergy.[1][7] | [1][7] |
| A549.T12 | Paclitaxel-Resistant Lung Cancer | Altered β-tubulin expression | Synergistic effect observed with this compound and paclitaxel. | [7] |
| PTX10 | Paclitaxel-Resistant Lung Cancer | β-tubulin mutation | Synergistic effect observed with this compound and paclitaxel. | [7] |
| Various | Multiple Cancer Types | MYC family amplification | Suppressed growth observed. | [5][6] |
| Various | Multiple Cancer Types | CTNNB1 mutation | Suppressed growth observed. | [5][6] |
| Various | Multiple Cancer Types | NTRK fusion | Robust growth inhibition. | [5][6] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound selectively inhibits Aurora A kinase, a serine/threonine kinase that plays a critical role in mitotic progression. Inhibition of Aurora A leads to defects in centrosome separation, spindle assembly, and the spindle assembly checkpoint, ultimately resulting in mitotic arrest and subsequent apoptosis in cancer cells.
Caption: this compound inhibits Aurora A kinase, leading to mitotic arrest and apoptosis.
Synergy with Taxanes
Taxanes, such as paclitaxel, stabilize microtubules, also leading to mitotic arrest. The combination of this compound and taxanes results in a synergistic anti-tumor effect.
Caption: Combined action of this compound and taxanes enhances mitotic arrest and apoptosis.
Experimental Workflow
A general workflow for assessing the sensitivity of cell lines to this compound is outlined below.
Caption: General workflow for testing this compound sensitivity in cancer cell lines.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
For combination studies, treat cells with a fixed concentration of taxane and a serial dilution of this compound.
-
Remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentration.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability data against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Western Blot for Cleaved PARP)
This protocol assesses the induction of apoptosis by measuring the level of cleaved Poly (ADP-ribose) polymerase (PARP).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved PARP, anti-total PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 100, 300, 1000 nM) for a specified time (e.g., 24 or 48 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative increase in cleaved PARP.
-
Cell Cycle Analysis (Western Blot for Phospho-Histone H3)
This protocol is used to assess mitotic arrest by measuring the levels of phosphorylated histone H3 (pHH3), a marker for cells in the G2/M phase.[2][7]
Materials:
-
Same as for the Apoptosis Assay, with the primary antibody being anti-phospho-Histone H3 (Ser10).
Procedure:
-
Cell Treatment:
-
Follow the same procedure as for the apoptosis assay, treating cells with this compound for a relevant time course (e.g., 12, 24, 48 hours).
-
-
Protein Extraction and Western Blotting:
-
Follow the same protein extraction and Western blotting protocol as described above.
-
Use a primary antibody specific for phospho-Histone H3 (Ser10). A total Histone H3 antibody can be used for normalization.
-
-
Detection and Analysis:
-
Visualize and quantify the pHH3 bands. An increase in the pHH3 signal indicates an accumulation of cells in mitosis.
-
Conclusion
This compound is a promising anti-cancer agent with a clear mechanism of action and demonstrated efficacy in a variety of preclinical models. The protocols and information provided in this document are intended to guide researchers in further exploring the potential of this compound and identifying additional sensitive cancer contexts. Careful experimental design and data analysis are crucial for accurately assessing the therapeutic potential of this novel Aurora A kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 5. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Aurora A Inhibitor this compound Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAS-119 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of TAS-119, a selective Aurora A kinase inhibitor, in mouse xenograft models. The information is compiled from preclinical studies to guide researchers in designing and executing in vivo efficacy studies.
Introduction
This compound is an orally active, potent, and selective inhibitor of Aurora A kinase, a key regulator of mitosis.[1][2][3] Overexpression of Aurora A is common in various cancers and is associated with resistance to taxane-based chemotherapy.[3][4] this compound has demonstrated significant antitumor activity in preclinical models, particularly when used in combination with taxanes like paclitaxel and docetaxel.[5][6][7] It has also shown efficacy in xenograft models with deregulated MYC, β-Catenin, and TRK pathways.[8][9] These protocols outline the administration of this compound as a single agent and in combination therapy in mouse xenograft models.
Mechanism of Action
This compound selectively inhibits Aurora A kinase with high potency (IC50 = 1.0 nM).[1][2] This selectivity is significant compared to its effect on Aurora B kinase (IC50 = 95 nM).[1][2] Inhibition of Aurora A leads to mitotic arrest and subsequent apoptosis in cancer cells.[8][9] Furthermore, this compound has been shown to inhibit tropomyosin receptor kinases (TRKA, TRKB, and TRKC), suggesting a broader anti-cancer activity in tumors with NTRK fusions.[8][9]
Below is a diagram illustrating the signaling pathway targeted by this compound.
Caption: Signaling pathways inhibited by this compound.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in combination with taxanes in various mouse xenograft models.
Table 1: Efficacy of this compound in Combination with Paclitaxel in NCI-H460 Lung Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle | - | - | [5] |
| Paclitaxel | 60 mg/kg, single dose | 51% (T/C ratio on day 22) | [5] |
| This compound + Paclitaxel | 60 mg/kg this compound (4 days) + 60 mg/kg Paclitaxel | Significantly enhanced | [5] |
Table 2: Efficacy of this compound in Combination with Docetaxel in NCI-H460 Lung Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle | - | - | [5] |
| Docetaxel | - | - | [5] |
| This compound + Docetaxel | 60 mg/kg this compound + Docetaxel | Similar enhancement to Paclitaxel combination | [5] |
Table 3: Efficacy of this compound in Combination with Paclitaxel in A2780 Ovarian Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Antitumor Efficacy | Reference |
| Vehicle | - | - | [5] |
| Paclitaxel | Day 1 and Day 8 | Moderate | [5] |
| This compound (4 days) + Paclitaxel | 60 mg/kg this compound (4 days) + Paclitaxel | Enhanced antitumor efficacy | [5] |
| This compound (7 days) + Paclitaxel | 60 mg/kg this compound (7 days) + Paclitaxel | Enhanced antitumor efficacy (similar to 4-day) | [5] |
Experimental Protocols
Protocol 1: Establishment of Human Cancer Cell Line Xenografts in Mice
This protocol provides a general framework for establishing subcutaneous xenografts. Specific cell numbers and animal strains may need to be optimized for different cell lines.
Materials:
-
Human cancer cell lines (e.g., NCI-H460, A2780)
-
Female nude mice (e.g., BALB/c nude), 5-6 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel or Cultrex BME (optional, can improve tumor take rate)
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 80-90% confluency. Ensure cells are healthy and in the logarithmic growth phase.
-
Cell Harvesting:
-
Wash cells with sterile PBS.
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect cells into a conical tube.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free medium or PBS.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
-
-
Cell Implantation:
-
Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells in 100 µL).
-
If using an extracellular matrix, mix the cell suspension with an equal volume of Matrigel or Cultrex BME on ice.
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: Administration of this compound and Taxanes
This protocol details the preparation and administration of this compound and taxanes based on preclinical study designs.
Materials:
-
This compound
-
Paclitaxel or Docetaxel
-
Vehicle for this compound (e.g., corn oil)[1]
-
Vehicle for taxanes (as per manufacturer's instructions)
-
Oral gavage needles
-
Syringes for intravenous or intraperitoneal injection
Procedure:
-
Drug Preparation:
-
Treatment Schedule: The optimal preclinical regimen involves combining taxane treatment with a 4-day course of this compound.[5][7]
-
Combination Therapy:
-
Monotherapy:
-
Administer this compound orally once daily at the desired dose.
-
Administer the taxane at its specified dose and schedule.
-
-
Control Group: Administer the respective vehicles to the control group of mice.
-
-
Monitoring:
-
Continue to measure tumor volumes regularly throughout the treatment period.
-
Monitor the body weight of the mice as an indicator of toxicity.[5]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for a typical in vivo study with this compound.
Caption: Experimental workflow for this compound in vivo studies.
Caption: Recommended 4-day this compound combination dosing schedule.
Conclusion
This compound has shown promising preclinical efficacy, particularly in combination with taxanes, in various mouse xenograft models. The provided protocols and data summaries offer a foundation for researchers to further investigate the therapeutic potential of this selective Aurora A kinase inhibitor. Adherence to detailed and consistent experimental procedures is critical for obtaining reproducible and reliable results in in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A first-in-human phase 1 and pharmacological study of this compound, a novel selective Aurora A kinase inhibitor in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Aurora A Inhibitor this compound Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Designing Preclinical Experiments with TAS-119 and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical experiments to evaluate the combination of TAS-119, a selective Aurora A kinase inhibitor, and paclitaxel, a microtubule-stabilizing agent. The protocols outlined below are intended to facilitate the investigation of the synergistic anti-cancer effects of this drug combination in both in vitro and in vivo models.
Introduction
Paclitaxel is a widely used chemotherapeutic agent that disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2][3] However, the development of resistance to paclitaxel is a significant clinical challenge.[4][5][6] Aurora A kinase, a key regulator of mitotic progression, is frequently overexpressed in various cancers and has been implicated in resistance to taxanes.[7][8][9] this compound is a potent and selective inhibitor of Aurora A kinase.[10] Preclinical studies have demonstrated that the combination of this compound and paclitaxel results in enhanced antitumor efficacy, even in paclitaxel-resistant cancer models.[11][12] This document provides detailed protocols for key experiments to assess the efficacy and mechanism of action of the this compound and paclitaxel combination.
Data Presentation
All quantitative data from the following experiments should be summarized in clearly structured tables for easy comparison between different treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, and this compound + paclitaxel combination).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and paclitaxel on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (including paclitaxel-sensitive and -resistant lines)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Paclitaxel (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, paclitaxel, or the combination of both. Include a vehicle control group.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5][11]
-
After incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Table 1: Example of Cell Viability Data Presentation
| Treatment Group | Concentration (nM) | % Cell Viability (Mean ± SD) | IC50 (nM) |
| Vehicle Control | - | 100 ± 5.2 | - |
| This compound | 10 | 95.3 ± 4.1 | X |
| 100 | 75.8 ± 6.3 | ||
| 1000 | 40.2 ± 3.9 | ||
| Paclitaxel | 1 | 88.1 ± 5.5 | Y |
| 10 | 55.6 ± 4.8 | ||
| 100 | 20.7 ± 3.1 | ||
| This compound + Paclitaxel | 10 + 1 | 70.4 ± 6.0 | Z |
| 100 + 10 | 25.9 ± 3.7 | ||
| 1000 + 100 | 5.2 ± 1.9 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying the induction of apoptosis and necrosis in cancer cells following treatment with this compound and paclitaxel.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound, paclitaxel, or the combination for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[6]
-
Incubate the cells in the dark for 15 minutes at room temperature.[6]
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.[13]
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Table 2: Example of Apoptosis Data Presentation
| Treatment Group | % Viable Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic Cells (Mean ± SD) | % Necrotic Cells (Mean ± SD) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| This compound | 80.4 ± 3.1 | 12.3 ± 1.5 | 5.2 ± 0.9 | 2.1 ± 0.7 |
| Paclitaxel | 65.7 ± 4.5 | 20.8 ± 2.2 | 10.1 ± 1.8 | 3.4 ± 1.1 |
| This compound + Paclitaxel | 30.2 ± 5.2 | 45.6 ± 3.9 | 20.5 ± 2.8 | 3.7 ± 1.3 |
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is for determining the effect of this compound and paclitaxel on cell cycle progression.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound, paclitaxel, or the combination for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[14][15]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[15]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Table 3: Example of Cell Cycle Data Presentation
| Treatment Group | % Cells in G0/G1 (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle Control | 55.2 ± 3.8 | 25.1 ± 2.5 | 19.7 ± 2.1 |
| This compound | 40.1 ± 4.2 | 20.5 ± 3.1 | 39.4 ± 3.8 |
| Paclitaxel | 15.8 ± 2.9 | 10.3 ± 1.9 | 73.9 ± 4.5 |
| This compound + Paclitaxel | 8.2 ± 1.5 | 5.7 ± 1.1 | 86.1 ± 3.2 |
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound and paclitaxel in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Paclitaxel formulation for intravenous or intraperitoneal administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treat the mice according to the planned dosing schedule. A preclinical study suggests that combining paclitaxel or docetaxel with 4 days of this compound dosing, initiated on the same day or one day after taxane administration, is an effective regimen.[11]
-
Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., twice a week).[16]
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Table 4: Example of In Vivo Efficacy Data Presentation
| Treatment Group | Average Tumor Volume at Day X (mm³ ± SEM) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1500 ± 150 | - | +5 |
| This compound | 1200 ± 120 | 20 | +3 |
| Paclitaxel | 800 ± 90 | 46.7 | -5 |
| This compound + Paclitaxel | 300 ± 50 | 80 | -7 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. apexbt.com [apexbt.com]
- 3. Dependence of paclitaxel sensitivity on a functional spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - GE [thermofisher.com]
- 6. Flow cytometry analysis of apoptosis [bio-protocol.org]
- 7. apexbt.com [apexbt.com]
- 8. rupress.org [rupress.org]
- 9. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for TAS-119 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-119 is a potent and selective, orally active small-molecule inhibitor of Aurora A kinase.[1][2][3] It also demonstrates inhibitory activity against Aurora B kinase and Tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[4][5] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, designed to assist researchers in investigating its therapeutic potential.
Mechanism of Action
This compound primarily targets Aurora A kinase, a key regulator of mitotic progression.[4][6] Inhibition of Aurora A leads to mitotic arrest and subsequent apoptosis in cancer cells.[7] Its activity against Aurora B and TRK kinases contributes to its broader anti-tumor profile, particularly in cancers with deregulated Myc, β-Catenin, and TRK pathways.[4][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| Aurora A | 1.0 | [1][2][3][8] |
| Aurora B | 95 | [1][2][3][8] |
| TRKA | 1.46 | [4][5] |
| TRKB | 1.53 | [4][5] |
| TRKC | 1.47 | [4][5] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This compound is soluble in DMSO and insoluble in water and ethanol.[1] It is critical to use fresh, anhydrous DMSO to avoid precipitation.[1]
Materials:
-
This compound powder (CAS No. 1453099-83-6)[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Based on the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required amount of this compound and DMSO. For example, for 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 506.36 g/mol ), dissolve 5.06 mg of this compound in 1 mL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2][8]
2. Preparation of Working Solutions
Prepare working solutions by diluting the high-concentration stock solution in the appropriate cell culture medium immediately before use.
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in a complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control, and is typically below 0.1% to minimize solvent-induced cytotoxicity.
-
Use the freshly prepared working solutions for treating cells.
3. Cell Viability Assay (e.g., MTS or MTT Assay)
This protocol outlines a general procedure to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
4. Western Blot Analysis for Phosphorylated Histone H3 (pHH3)
Inhibition of Aurora A by this compound leads to an accumulation of cells in the G2/M phase, which can be monitored by the level of phosphorylated histone H3 (pHH3), a reliable pharmacodynamic marker.[9]
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against pHH3 (Ser10)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Lyse the cells with lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pHH3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Visualizations
Caption: this compound inhibits Aurora A kinase, disrupting mitotic progression.
Caption: General workflow for in vitro experiments using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 4. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Detecting TAS-119 Targets via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-119 is a potent and selective oral inhibitor of Aurora A kinase, with additional activity against Aurora B kinase and Tropomyosin receptor kinases (TRK).[1][2][3] Understanding the engagement of this compound with its targets and the downstream signaling consequences is crucial for preclinical and clinical research. Western blotting is a fundamental technique to assess changes in protein expression and phosphorylation status upon treatment with kinase inhibitors like this compound. This document provides detailed protocols for the detection of key this compound targets and associated pathway markers by Western blot, along with data presentation guidelines and signaling pathway diagrams to facilitate experimental design and data interpretation.
Quantitative Data Summary
The inhibitory activity of this compound against its primary kinase targets has been characterized by determining the half-maximal inhibitory concentration (IC50) values. A summary of these values is presented below for easy reference and comparison.
| Target Protein | IC50 (nM) | Reference |
| Aurora A Kinase | 1.0 - 1.04 | [1][2][3] |
| Aurora B Kinase | 95 | [3] |
| TRKA (Tropomyosin Receptor Kinase A) | 1.46 | [1][2] |
| TRKB (Tropomyosin Receptor Kinase B) | 1.53 | [1][2] |
| TRKC (Tropomyosin Receptor Kinase C) | 1.47 | [1][2] |
Signaling Pathways
To visualize the mechanism of action of this compound, the following diagrams illustrate the signaling pathways affected by its inhibitory activity.
Caption: Aurora A-N-Myc Signaling Pathway Inhibition by this compound.
Caption: Tropomyosin Receptor Kinase (TRK) Signaling Pathway.
Experimental Workflow
A generalized workflow for the Western blot analysis of this compound targets is depicted below.
Caption: General Experimental Workflow for Western Blotting.
Detailed Experimental Protocols
The following are detailed protocols for performing Western blot analysis on the key targets of this compound.
I. Cell Lysis and Protein Quantification
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
II. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (20-40 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the target protein (see table below). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for larger proteins.
III. Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.[4] Refer to the table below for recommended antibodies and dilutions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Stripping and Re-probing (Optional): To detect multiple proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-probed starting from the blocking step.
IV. Target-Specific Antibody Recommendations and Protocol Details
| Target Protein | Molecular Weight (kDa) | Recommended Gel % | Primary Antibody (Example) | Recommended Dilution | Blocking Buffer |
| Aurora A | ~46 | 10% | Cell Signaling Technology #14475 | 1:1000 | 5% Milk in TBST |
| Aurora B | ~39 | 12% | Thermo Fisher Scientific #36-5200 | 1 µg/mL | 5% Milk in TBST |
| TRKA | ~140 | 8% | Cell Signaling Technology #2505 | 1:1000 | 5% BSA in TBST |
| TRKB | ~145 | 8% | Cell Signaling Technology #4606 | 1:1000 | 5% BSA in TBST |
| TRKC | ~145 | 8% | Santa Cruz Biotechnology sc-515 | 1:500 - 1:1000 | 5% BSA in TBST |
| N-Myc | ~62-67 | 10% | Thermo Fisher Scientific MA1-170 | 1:500 - 1:1000 | 5% Milk in TBST |
| p-Histone H3 (Ser10) | ~17 | 15% | Cell Signaling Technology #9701 | 1:1000 | 5% Milk in TBST |
| GAPDH (Loading Control) | ~37 | 12% | Cell Signaling Technology #5174 | 1:1000 - 1:10000 | 5% Milk in TBST |
| β-Actin (Loading Control) | ~42 | 12% | Cell Signaling Technology #8457 | 1:1000 | 5% Milk in TBST |
Note: Optimal antibody dilutions and blocking conditions should be empirically determined for each experimental setup. The provided antibody examples are for reference; other validated antibodies may also be suitable.
Data Presentation and Analysis
For quantitative analysis, the density of the protein bands should be measured using densitometry software (e.g., ImageJ). The expression level of the target protein should be normalized to a loading control (e.g., GAPDH or β-Actin). The results can be presented as fold change relative to the vehicle-treated control. All quantitative data should be summarized in clearly structured tables, and representative Western blot images should be included in figures with appropriate labels and molecular weight markers.
By following these detailed protocols and guidelines, researchers can effectively and reliably assess the impact of this compound on its molecular targets, contributing to a deeper understanding of its mechanism of action and therapeutic potential.
References
Application Notes and Protocols: Immunohistochemistry for Phosphorylated Histone H3 after TAS-119 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing immunohistochemistry (IHC) for phosphorylated histone H3 at serine 10 (pHH3) in tissues treated with TAS-119, a potent and selective Aurora A kinase inhibitor.[1][2] The protocols and data presented are intended to aid in the preclinical and clinical evaluation of this compound's pharmacodynamic effects.
Introduction
This compound is an orally active small molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Inhibition of Aurora A leads to mitotic arrest and subsequent apoptosis in cancer cells.[2] Phosphorylated histone H3 (pHH3) is a well-established marker of mitosis, specifically labeling condensed chromatin in cells from late G2 phase through to metaphase.[3] While Aurora A is one of the kinases responsible for histone H3 phosphorylation, the primary kinase mediating this modification during mitosis is Aurora B.[4][5]
Treatment with an Aurora A inhibitor like this compound leads to a cellular accumulation in the G2/M phase of the cell cycle, a phenomenon known as mitotic arrest.[2][6] This arrest results in an overall increase in the number of cells positive for pHH3 within a given tissue sample, making pHH3 a valuable pharmacodynamic biomarker for assessing the biological activity of this compound.[6][7] This document provides detailed protocols for the detection of pHH3 by IHC and summarizes the expected quantitative changes following this compound treatment.
Data Presentation
The following tables summarize the quantitative effects of this compound on pHH3 levels as reported in preclinical and clinical studies.
Table 1: Preclinical Quantification of Phosphorylated Histone H3 in HeLa-luc Xenografts
| Treatment Group | Dose (mg/kg) | Method of Detection | Fold Induction of pHH3 (Normalized to Vehicle) | Reference |
| Vehicle | - | Western Blot | 1.0 | [7] |
| This compound | 5 | Western Blot | ~2.5 | [7] |
| This compound | 10 | Western Blot | ~3.5 | [7] |
| This compound | 30 | Western Blot | ~3.5 | [7] |
Note: Data is estimated from graphical representation in the cited preclinical study. The study utilized Western blot analysis to quantify pHH3 levels in tumor tissue six hours after oral administration of this compound.[7] Maximum induction of pHH3 was observed at a dose of 10 mg/kg.[7]
Table 2: Clinical Pharmacodynamic Assessment of Phosphorylated Histone H3
| Tissue Type | Treatment | Method of Detection | Observed Change in pHH3-Positive Cells | Clinical Trial | Reference |
| Skin Biopsies | This compound | Immunohistochemistry | Statistically significant increase (p < 0.0001) | NCT02448589 | [6][8] |
| Tumor Biopsies | This compound | Immunohistochemistry | No significant change (small sample size) | NCT02448589 | [6][8] |
Note: In the Phase 1 clinical trial NCT02448589, paired skin and tumor biopsies were taken before and after this compound administration. A significant increase in the rate of pHH3-positive cells was observed in skin samples, confirming target engagement. The lack of a significant change in tumor samples was attributed to a very small sample size.[6]
Signaling Pathways and Experimental Workflows
Mechanism of pHH3 Induction by this compound
The inhibition of Aurora A kinase by this compound disrupts normal mitotic spindle formation, leading to the activation of the spindle assembly checkpoint and subsequent mitotic arrest.[7] While this compound inhibits Aurora A-mediated phosphorylation, the accumulation of cells in mitosis, where Aurora B kinase is active, results in a net increase in the overall levels of pHH3.[3][4]
Experimental Workflow for pHH3 Immunohistochemistry
The following diagram outlines the key steps for performing IHC for pHH3 on formalin-fixed, paraffin-embedded (FFPE) tissue samples.
Experimental Protocols
Detailed Protocol for Phosphorylated Histone H3 (Ser10) Immunohistochemistry on Paraffin-Embedded Tissues
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
1. Reagents and Materials
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 1% BSA or serum from the secondary antibody host species in PBS)
-
Primary antibody: Rabbit anti-Phospho-Histone H3 (Ser10)
-
Biotinylated goat anti-rabbit secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
2. Deparaffinization and Rehydration
-
Incubate slides in an oven at 60°C for 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
3. Antigen Retrieval
-
Preheat antigen retrieval buffer in a water bath or steamer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse slides in deionized water.
4. Staining Procedure
-
Immerse slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBS.
-
Incubate slides with blocking buffer for 30 minutes in a humidified chamber to block non-specific antibody binding.
-
Drain the blocking buffer and incubate with the primary anti-pHH3 antibody (diluted according to the manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature in a humidified chamber.
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate with DAB substrate solution until the desired stain intensity develops (typically 2-10 minutes), monitoring under a microscope.
-
Rinse slides with deionized water to stop the reaction.
5. Counterstaining, Dehydration, and Mounting
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
6. Analysis
-
pHH3 staining will appear as distinct, dark brown nuclear staining in mitotic cells.
-
Quantification can be performed by counting the number of pHH3-positive cells per high-power field or by using digital image analysis software to calculate the percentage of pHH3-positive cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Histone H3 serine 10 phosphorylation by Aurora B causes HP1 dissociation from heterochromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basal aurora kinase B activity is sufficient for histone H3 phosphorylation in prophase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-human phase 1 and pharmacological study of this compound, a novel selective Aurora A kinase inhibitor in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A first-in-human phase 1 and pharmacological study of this compound, a novel selective Aurora A kinase inhibitor in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing Synergy Between TAS-119 and Other Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the synergistic potential of TAS-119, a selective Aurora A and Tropomyosin Receptor Kinase (TRK) inhibitor, in combination with other therapeutic agents. The protocols outlined below are designed to deliver robust and reproducible data for preclinical assessment of drug combinations.
Introduction to this compound and Synergy
This compound is a potent small molecule inhibitor targeting Aurora A kinase, a key regulator of mitotic progression.[1][2] Overexpression of Aurora A is implicated in resistance to certain chemotherapies, such as taxanes.[3] By inhibiting Aurora A, this compound can enhance the anti-tumor efficacy of microtubule-stabilizing agents like paclitaxel and docetaxel.[4][5][6][7] Additionally, this compound exhibits inhibitory activity against TRK kinases, which are involved in cell survival and proliferation signaling pathways.[3][8] Assessing the synergy between this compound and other drugs is crucial for identifying novel combination therapies with improved therapeutic windows and the potential to overcome drug resistance.
Key Concepts in Drug Synergy
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Several mathematical models are used to quantify synergy, including:
-
The Chou-Talalay Method (Combination Index - CI): This is a widely used method based on the median-effect principle. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[9][10][11]
-
Highest Single Agent (HSA) Model: This model defines synergy as any combination effect that is greater than the effect of the most effective single agent.[12][13]
-
Bliss Independence Model: This model assumes that the two drugs act independently, and synergy is observed when the combination effect exceeds the product of the individual drug effects.[12][14]
This document will primarily focus on the application of the Chou-Talalay method for its quantitative and widely accepted framework.
In Vitro Synergy Assessment
Cell Viability Assays
Cell viability assays are fundamental for assessing the dose-dependent effects of single agents and combinations on cancer cell lines.
Protocol: Cell Viability Assessment using the MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug(s) in culture medium.
-
For single-agent dose-response curves, add 100 µL of varying concentrations of each drug to designated wells.
-
For combination studies, a fixed-ratio (e.g., based on the ratio of their IC50 values) or a matrix (checkerboard) design can be used. For a fixed-ratio design, prepare combinations of this compound and the other drug at a constant molar ratio and perform serial dilutions.
-
Include vehicle-treated control wells (e.g., 0.1% DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Single Agent IC50 Values
| Cell Line | This compound IC50 (nM) | Drug X IC50 (µM) |
| Cell Line A | 15 | 0.5 |
| Cell Line B | 25 | 1.2 |
| Cell Line C | 10 | 0.8 |
Caption: Table 1. Half-maximal inhibitory concentration (IC50) values for this compound and a hypothetical Drug X in various cancer cell lines.
Data Presentation: Combination Index (CI) Values
| Fractional Effect (Fa) | Combination 1 (this compound + Drug X) CI Value | Synergy/Antagonism |
| 0.25 | 0.8 | Synergy |
| 0.50 (IC50) | 0.6 | Synergy |
| 0.75 | 0.4 | Strong Synergy |
| 0.90 | 0.3 | Strong Synergy |
Caption: Table 2. Combination Index (CI) values for the combination of this compound and Drug X at different fractional effect levels in Cell Line A. CI < 1 indicates synergy.
Apoptosis Assays
Apoptosis assays determine if the synergistic effect on cell viability is due to an increase in programmed cell death.
Protocol: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination at concentrations determined from the viability assays (e.g., IC50 concentrations).
-
Include a vehicle-treated control.
-
Incubate for a relevant time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[15]
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) to the cell suspension.[16]
-
Incubate for 15 minutes at room temperature in the dark.[17]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Set up appropriate compensation and gates using unstained and single-stained controls.[8]
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Data Presentation: Apoptosis Induction
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptosis (%) |
| Vehicle Control | 2.1 | 1.5 | 3.6 |
| This compound (IC50) | 8.5 | 3.2 | 11.7 |
| Drug X (IC50) | 10.2 | 4.1 | 14.3 |
| This compound + Drug X | 25.6 | 10.8 | 36.4 |
Caption: Table 3. Percentage of apoptotic cells in Cell Line A following treatment with this compound, Drug X, and their combination.
In Vivo Synergy Assessment
Xenograft Models
In vivo studies using tumor xenografts in immunocompromised mice are critical for validating in vitro synergy findings.
Protocol: Tumor Xenograft Model for Synergy Assessment
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., athymic nude or NSG mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment Groups and Dosing:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Drug X alone
-
Group 4: this compound + Drug X combination
-
-
Determine the doses for single agents based on previous efficacy and tolerability studies. This compound is orally bioavailable.[4][7]
-
Administer drugs according to a predetermined schedule. For example, this compound can be administered orally daily for a set number of days, while the other drug may be given intraperitoneally or intravenously.[4]
-
-
Tumor Measurement and Data Collection:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice or three times a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Data Presentation: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 250 | - |
| This compound | 1050 ± 180 | 30 |
| Drug X | 900 ± 200 | 40 |
| This compound + Drug X | 300 ± 90 | 80 |
Caption: Table 4. Anti-tumor efficacy of this compound, Drug X, and their combination in a xenograft model. TGI is calculated relative to the vehicle control group.
Signaling Pathway Analysis and Visualization
Understanding the molecular mechanisms underlying the observed synergy is crucial. This can be investigated through techniques like Western blotting to assess changes in key signaling proteins. The following diagrams illustrate the signaling pathways affected by this compound.
Caption: Aurora A Kinase Signaling Pathway and points of intervention by this compound and Taxanes.
Caption: TRK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the synergy of this compound with other drugs.
References
- 1. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 14. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
Troubleshooting & Optimization
Technical Support Center: TAS-119 Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAS-119.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] It also demonstrates inhibitory activity against Aurora B kinase, although at a significantly higher concentration.[3] Additionally, this compound has been shown to inhibit Tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[4][5] Its primary anti-cancer effect is mediated through the inhibition of Aurora A, leading to mitotic arrest and subsequent cell death.
Q2: I am observing reduced sensitivity to this compound in my cell line over time. What are the potential mechanisms of resistance?
A2: While specific acquired resistance mechanisms to this compound are still under investigation, resistance to selective Aurora A kinase inhibitors like Alisertib (MLN8237) can arise from several factors:
-
Genomic Alterations: Changes in genes involved in cell cycle regulation, DNA repair, and DNA damage response pathways have been observed in Alisertib-resistant tumors.[6]
-
Bypass Signaling Pathway Activation: Upregulation of pro-survival signaling pathways, such as the AKT/mTOR pathway, can confer resistance to Aurora A kinase inhibitors.
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
-
On-target Mutations: While not yet reported for this compound, mutations in the kinase domain of Aurora A could potentially alter drug binding and confer resistance.
Q3: How can I overcome suspected resistance to this compound in my experiments?
A3: Several strategies can be employed to overcome resistance to this compound:
-
Combination Therapy: this compound has shown significant synergy with taxanes (e.g., paclitaxel, docetaxel), even in paclitaxel-resistant cell lines.[1][7][8] Combining this compound with other agents that target different pathways can also be effective.
-
Targeting Bypass Pathways: If you suspect activation of a bypass pathway like AKT/mTOR, consider co-treatment with an inhibitor of that pathway.
-
Modulating Drug Efflux: The use of P-glycoprotein inhibitors can be explored to increase the intracellular concentration of this compound in cells overexpressing this transporter.
-
Sequential Treatment: The order and timing of drug administration can be critical. Preclinical studies suggest that for the combination of this compound and taxanes, initiating treatment with both agents on the same day or starting this compound one day after the taxane is an effective regimen.[7]
Q4: What are the expected phenotypic effects of this compound treatment on cancer cells?
A4: Treatment with this compound is expected to induce:
-
Mitotic Arrest: As an Aurora A kinase inhibitor, this compound disrupts proper spindle formation, leading to cell cycle arrest in mitosis (G2/M phase).
-
Polyploidy: Inhibition of Aurora A can lead to defects in cytokinesis, resulting in cells with multiple sets of chromosomes (polyploidy).
-
Apoptosis: Prolonged mitotic arrest often triggers programmed cell death, or apoptosis.
-
Senescence: In some cell types, treatment with Aurora A kinase inhibitors can induce a state of irreversible growth arrest known as senescence.[6]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Drug Preparation and Storage | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution at -20°C or -80°C as recommended by the supplier. |
| Assay Incubation Time | Ensure consistent incubation times for both drug treatment and the viability reagent (e.g., MTT, WST-1). |
| Cell Line Instability | Perform regular cell line authentication and mycoplasma testing. |
Problem 2: No significant increase in phosphorylated Histone H3 (Ser10) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing mitotic arrest in your cell line. |
| Incorrect Timing of Sample Collection | Create a time-course experiment to identify the peak of mitotic arrest and, consequently, the highest level of phospho-Histone H3 (Ser10). |
| Poor Antibody Quality | Use a validated antibody for phospho-Histone H3 (Ser10) and optimize the antibody dilution and incubation conditions. |
| Inefficient Protein Extraction | Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins. |
Problem 3: Lack of synergistic effect when combining this compound with another drug.
| Possible Cause | Troubleshooting Step |
| Inappropriate Drug Ratio | Test a range of concentration ratios of the two drugs to identify the optimal ratio for synergy. |
| Incorrect Dosing Schedule | Experiment with different dosing schedules (e.g., sequential vs. concurrent administration). |
| Cell Line Specific Effects | The synergistic effect may be cell-line dependent. Test the combination in multiple cell lines. |
| Data Analysis Method | Use appropriate methods for synergy analysis, such as the Combination Index (CI) method or isobologram analysis. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Aurora A | 1.04 |
| Aurora B | 95 |
| TRKA | 1.46[4][5] |
| TRKB | 1.53[4][5] |
| TRKC | 1.47[4][5] |
Table 2: Preclinical Antitumor Efficacy of this compound in Combination with Taxanes
| Cell Line | Combination | Effect |
| Multiple Human Cancer Cell Lines | This compound + Paclitaxel | Enhanced cell growth inhibition[1][7][8] |
| Paclitaxel-Resistant Cell Lines | This compound + Paclitaxel | Enhanced cell growth inhibition[1][7][8] |
| HeLa-luc Xenograft | This compound + Paclitaxel | Enhanced antitumor efficacy[2] |
| NCI-H460 Xenograft | This compound + Docetaxel | Enhanced antitumor efficacy[2] |
Experimental Protocols
1. Cell Viability Assay (WST-1)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and/or a combination agent) for the desired duration (e.g., 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
2. Western Blot for Phosphorylated Histone H3 (Ser10)
-
Seed cells and treat with this compound at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to total Histone H3 or a loading control like β-actin.
3. Drug Synergy Analysis (Combination Index)
-
Determine the IC50 values for this compound and the combination drug individually.
-
Treat cells with a range of concentrations of each drug alone and in combination at a constant ratio (e.g., based on their IC50 ratio).
-
Perform a cell viability assay as described above.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Aurora A Inhibitor this compound Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing Off-Target Effects of TAS-119
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of TAS-119 in a research setting. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address specific issues that may arise during experimentation.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: this compound is a potent and selective inhibitor of Aurora A kinase, with an IC50 of approximately 1.0 nM.[1][2][3][4][5] Its known off-targets include Aurora B kinase (IC50 ≈ 95 nM) and the Tropomyosin receptor kinase (TRK) family: TRKA (IC50 ≈ 1.46 nmol/L), TRKB (IC50 ≈ 1.53 nmol/L), and TRKC (IC50 ≈ 1.47 nmol/L).[1][2][3][5][6][7][8]
Q2: How can I differentiate between on-target Aurora A inhibition and off-target Aurora B inhibition in my cell-based assays?
A2: Inhibition of Aurora A and Aurora B results in distinct cellular phenotypes.[9][10][11]
-
Aurora A inhibition typically leads to defects in centrosome separation and mitotic spindle assembly, resulting in a transient mitotic arrest with monopolar or multipolar spindles.[9][11]
-
Aurora B inhibition disrupts chromosome alignment and cytokinesis, leading to endoreduplication and the formation of polyploid cells.[9][11][12]
You can use immunofluorescence to visualize spindle morphology and ploidy analysis by flow cytometry to distinguish these phenotypes.
Q3: What are the potential phenotypic consequences of off-target TRK inhibition by this compound?
A3: The TRK pathway is involved in neuronal survival, differentiation, and synaptic plasticity.[8][13][14][15] In a research context, off-target TRK inhibition could potentially lead to unexpected effects on cell survival, differentiation, or morphology, particularly in neuronal cell models. It is important to consider the expression and activation status of TRK receptors in your experimental system.
Q4: What are essential control experiments to include when working with this compound?
A4: To ensure the observed effects are due to Aurora A inhibition and not off-target effects, consider the following controls:
-
Dose-response experiments: Use a concentration range of this compound that is selective for Aurora A over its off-targets.
-
Use of a more selective Aurora A inhibitor (if available): Compare the phenotype induced by this compound with that of a structurally different and more selective Aurora A inhibitor.
-
Use of a selective Aurora B inhibitor: To confirm if the observed phenotype is due to off-target Aurora B inhibition, treat cells with a selective Aurora B inhibitor and compare the results.
-
Rescue experiments: If possible, overexpress a drug-resistant mutant of Aurora A to see if it rescues the observed phenotype.
Troubleshooting Guides
Issue 1: Unexpected Cell Cycle Arrest Profile
Symptom: You observe a G2/M arrest, but the cellular morphology is not consistent with typical Aurora A inhibition (e.g., you see a high percentage of polyploid cells).
Possible Cause: At higher concentrations, this compound may be inhibiting Aurora B, leading to a mixed phenotype.
Troubleshooting Steps:
-
Confirm Phenotype:
-
Perform immunofluorescence staining for α-tubulin to visualize spindle morphology. Look for the presence of monopolar or multipolar spindles (indicative of Aurora A inhibition) versus cells that have failed cytokinesis (indicative of Aurora B inhibition).[12]
-
Conduct cell cycle analysis using propidium iodide staining and flow cytometry to quantify the percentage of cells with >4N DNA content (polyploidy), which is a hallmark of Aurora B inhibition.[9][10][11][16]
-
-
Titrate this compound Concentration:
-
Perform a dose-response experiment with a range of this compound concentrations, starting from low nanomolar (selective for Aurora A) to higher nanomolar concentrations. Observe the phenotypic changes at each concentration.
-
-
Use Control Inhibitors:
-
Treat cells with a highly selective Aurora B inhibitor (e.g., AZD1152-HQPA) to see if it recapitulates the observed polyploid phenotype.[10]
-
Compare with a more selective Aurora A inhibitor if available.
-
-
Western Blot Analysis:
-
Analyze the phosphorylation status of key substrates. A decrease in phospho-Histone H3 (Ser10) can be an indicator of Aurora B inhibition.[17]
-
Issue 2: Unexplained Effects on Cell Viability or Morphology in Neuronal Models
Symptom: You observe unexpected changes in cell survival, neurite outgrowth, or other morphological features in neuronal or neuroblastoma cell lines that are not readily explained by mitotic arrest.
Possible Cause: Off-target inhibition of TRKA, TRKB, or TRKC by this compound may be affecting neuronal signaling pathways.
Troubleshooting Steps:
-
Assess TRK Pathway Activity:
-
Perform western blot analysis to check the phosphorylation status of TRK receptors (e.g., p-TRKA Tyr490) and downstream effectors like AKT and ERK.[14] A decrease in phosphorylation upon this compound treatment would suggest off-target TRK inhibition.
-
-
Use a Selective TRK Inhibitor:
-
Treat your cells with a known pan-TRK inhibitor (e.g., Larotrectinib or Entrectinib) to see if it phenocopies the effects of this compound.
-
-
RNAi Knockdown:
-
Use siRNA to specifically knock down TRKA, TRKB, and/or TRKC and observe if this mimics the phenotype seen with this compound.
-
-
Literature Review:
-
Investigate the known roles of TRK signaling in your specific cell model to better understand the potential consequences of its inhibition.
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and key off-targets.
| Target | IC50 (nM) | Reference(s) |
| Aurora A | 1.0 | [1][2][3][4][5] |
| Aurora B | 95 | [1][2][3][5] |
| TRKA | 1.46 | [6][7][8] |
| TRKB | 1.53 | [6][7][8] |
| TRKC | 1.47 | [6][7][8] |
Note: A comprehensive kinome-wide scan for this compound is not publicly available. The provided data is based on published targeted assays.
Detailed Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Objective: To determine the cell cycle distribution of cells treated with this compound and identify potential mitotic arrest or polyploidy.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the desired duration (e.g., 24-48 hours).
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases, as well as any sub-G1 (apoptotic) or >4N (polyploid) populations.[9][10][11][16]
Protocol 2: Immunofluorescence Staining for Spindle Morphology
Objective: To visualize the mitotic spindle and assess for abnormalities induced by this compound.
Materials:
-
Cells grown on coverslips
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorescently-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound or vehicle control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope, looking for mitotic cells and assessing their spindle morphology (bipolar, monopolar, multipolar).[12][17][18][19]
Protocol 3: Western Blotting for Key Signaling Proteins
Objective: To assess the phosphorylation status of Aurora A, TRK receptors, and their downstream targets.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
anti-phospho-Aurora A (Thr288)
-
anti-Aurora A (total)
-
anti-phospho-TRKA (Tyr490)
-
anti-TRKA (total)
-
anti-phospho-Histone H3 (Ser10)
-
anti-Histone H3 (total)
-
anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates from cells treated with this compound or vehicle control.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control and total protein levels.[20][21]
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. igbmc.fr [igbmc.fr]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 14. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TrkB Receptor Signalling: Implications in Neurodegenerative, Psychiatric and Proliferative Disorders [mdpi.com]
- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 17. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. scbt.com [scbt.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: TAS-119 Dosage Optimization in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAS-119 in preclinical animal models. The information aims to help optimize dosing strategies to maximize efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective oral inhibitor of Aurora A kinase, with an IC50 of 1.0 nM.[1][2] It also demonstrates inhibitory activity against Aurora B kinase (IC50 of 95 nM) and tropomyosin receptor kinases (TRKA, TRKB, and TRKC) with IC50 values of 1.46, 1.53, and 1.47 nmol/L, respectively.[2][3][4] Its primary antitumor activity is attributed to the inhibition of Aurora A, a key regulator of mitosis.[4]
Q2: What are the common toxicities observed with this compound in animal models?
A2: Preclinical studies in animal models have investigated the toxicity profile of this compound, both as a monotherapy and in combination with other agents like taxanes. While this compound has been shown to be generally well-tolerated at effective doses, some toxicities have been noted.[3][5][6] When used in combination with paclitaxel in rats, this compound did not appear to worsen the known side effects of taxanes, such as neutropenia and neurotoxicity.[5][6] However, in a phase I clinical trial in humans, dose-dependent toxicities included fatigue, nausea, dry eyes, and corneal epithelial microcysts.[7] Another clinical study reported diarrhea, nausea, and fatigue as common adverse events.[8] Researchers should closely monitor animals for these potential side effects.
Q3: How can I optimize the dosing schedule of this compound when combining it with taxanes?
A3: Preclinical studies suggest that the timing and duration of this compound administration in relation to taxane treatment are crucial for maximizing anti-tumor efficacy. The most effective regimen observed in preclinical models involved combining paclitaxel or docetaxel with a 4-day course of this compound, starting either on the same day as the taxane or one day later.[5][6][9] It is recommended to test different schedules, such as concurrent and sequential dosing, to determine the optimal regimen for your specific cancer model.[5]
Troubleshooting Guide
Issue: Excessive toxicity or weight loss is observed in our animal models.
| Potential Cause | Troubleshooting Steps |
| Dosage of this compound is too high. | - Review the dose-response data from preclinical studies (see Table 1). - Consider reducing the dose of this compound. A study in rats with HeLa-luc xenografts showed that this compound induced a biological response (pHH3 induction) at doses as low as 5 mg/kg.[5] - If combining with a taxane, ensure the taxane dose is also within a tolerated range. |
| Dosing schedule is not optimal. | - Preclinical data suggests that a 2- to 4-day treatment with this compound in combination with a taxane is effective.[5] Consider reducing the duration of this compound administration. - A study showed that concurrent dosing of this compound and paclitaxel led to a slight body weight reduction, which was not observed in sequential dosing groups.[5] |
| Animal model is particularly sensitive. | - Different animal strains or tumor models may exhibit varying sensitivities to this compound. - It is advisable to conduct a pilot dose-escalation study in your specific model to determine the maximum tolerated dose (MTD). |
Issue: Sub-optimal anti-tumor efficacy is observed.
| Potential Cause | Troubleshooting Steps |
| Dosage of this compound is too low. | - Refer to preclinical studies for effective dose ranges (see Table 1). In a nude rat xenograft model, this compound at 5, 10, and 30 mg/kg enhanced the anti-tumor efficacy of paclitaxel.[5] - In an NCI-H460 xenograft model in mice, a 60 mg/kg dose of this compound enhanced the efficacy of paclitaxel and docetaxel.[5] |
| Inappropriate dosing schedule. | - The timing of this compound administration relative to the combination agent is critical. The most effective preclinical regimen with taxanes was a 4-day this compound treatment initiated on the same day or one day after the taxane.[5][6][9] - Treatment with paclitaxel after this compound was found to be less effective.[5] |
| Drug formulation and administration. | - Ensure proper formulation of this compound for oral administration. One method involves dissolving this compound in DMSO and then mixing with corn oil.[1] Another formulation uses a mix of DMSO, PEG300, Tween80, and ddH2O.[1] - Confirm accurate oral gavage technique to ensure the full dose is administered. |
Quantitative Data Summary
Table 1: Summary of this compound Dosages in Preclinical In Vivo Studies
| Animal Model | Cancer Model | Combination Agent | This compound Dosage | Schedule | Observed Outcome | Reference |
| Nude Rats | HeLa-luc xenograft | Paclitaxel (10 mg/kg) | 5, 10, 30 mg/kg/day | Days 2-5 | Enhanced anti-tumor efficacy of paclitaxel. | [5] |
| Nude Rats | HeLa-luc xenograft | Paclitaxel (10 mg/kg) | 30 mg/kg | Days 1-2, 1-4, 2, 2-3, 2-4, or 2-5 | Concurrent or sequential (paclitaxel followed by this compound) dosing was optimal. | [5] |
| Mice | NCI-H460 xenograft | Paclitaxel or Docetaxel | 60 mg/kg | Not specified | Enhanced anti-tumor efficacy of both taxanes. | [5] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy and Toxicity Study in a Xenograft Model
-
Animal Model: Utilize immunodeficient mice or rats (e.g., nude mice, SCID mice) appropriate for the tumor cell line.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., HeLa-luc, NCI-H460) into the flank of the animals.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups:
-
Vehicle control
-
This compound alone
-
Combination agent alone (e.g., paclitaxel)
-
This compound in combination with the other agent
-
-
Drug Administration:
-
Prepare this compound for oral gavage. A common vehicle is a mixture of DMSO and corn oil.[1]
-
Administer the combination agent via the appropriate route (e.g., intraperitoneal or intravenous injection for paclitaxel).
-
Follow the desired dosing schedule (e.g., daily for 4 days for this compound).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Calculate the tumor growth inhibition (TGI) for each group.
-
-
Toxicity Assessment:
-
Monitor animal health daily for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study, collect blood samples for complete blood count (CBC) to assess for hematological toxicities like neutropenia.
-
Perform necropsy and collect major organs for histopathological analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Preclinical xenograft study workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Aurora A Inhibitor this compound Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting TAS-119 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAS-119.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective inhibitor of Aurora A kinase, with a lesser inhibitory effect on Aurora B kinase.[1][2][3][4][5][6] It also demonstrates inhibitory effects against tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[3][4] Its primary mechanism of action involves the inhibition of Aurora A kinase, a key regulator of mitosis.[3][4][7][8] This inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.[8] this compound has shown potent antitumor activities in preclinical models, particularly in cancers with MYC amplification, CTNNB1 mutations, or NTRK fusions.[3][4]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of up to 100 mg/mL.[1] It is reported to be insoluble in water and ethanol.[1] For in vivo studies, various formulations using DMSO, PEG300, Tween-80, and saline or corn oil have been described.[1][9]
Q3: How should this compound be stored?
Proper storage is crucial to maintain the stability of this compound. Recommendations for storage are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1][9] |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[2] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 year[1][2] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2]
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Precipitation of this compound upon dilution in aqueous media.
Problem: You've prepared a stock solution of this compound in DMSO, but upon diluting it into your aqueous buffer or cell culture medium, a precipitate forms.
Cause: this compound is poorly soluble in aqueous solutions.[1] When a concentrated DMSO stock is diluted into an aqueous environment, the solubility of the compound can decrease dramatically, leading to precipitation. This is a common issue for many small molecule inhibitors.
Solution Workflow:
A troubleshooting workflow for addressing this compound precipitation.
Detailed Steps:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your aqueous solution. While this compound is soluble in 100% DMSO, its solubility decreases significantly in aqueous solutions.
-
Incorporate Surfactants or Co-solvents: For in vivo formulations, Tween-80 and PEG300 have been used to improve the solubility of this compound.[1][9] For in vitro assays, a small, empirically determined amount of a gentle surfactant compatible with your experiment may aid in keeping the compound in solution.
-
Utilize Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to redissolve small precipitates. Use caution to avoid heating the sample.
-
Prepare Fresh Dilutions Immediately Before Use: Do not store diluted aqueous solutions of this compound. Prepare them fresh from your DMSO stock for each experiment.
Issue 2: Inconsistent experimental results.
Problem: You are observing high variability in your experimental outcomes, such as IC50 values or phenotypic effects.
Cause: Inconsistent results can stem from issues with the stability of this compound in your experimental setup or inaccuracies in solution preparation.
Solution:
-
Verify Stock Solution Integrity:
-
Ensure your DMSO is anhydrous (moisture-absorbing DMSO can reduce solubility).[1]
-
Confirm that stock solutions have been stored correctly and have not undergone excessive freeze-thaw cycles.
-
-
Assess Stability in Experimental Media: The stability of this compound in your specific cell culture medium at 37°C for the duration of your experiment may be a factor. While specific data for this compound is not available, it is good practice to minimize the pre-incubation time of the compound in media before adding it to cells.
-
Ensure Accurate Pipetting: When preparing serial dilutions, especially at low concentrations, minor pipetting errors can lead to significant variations in the final concentration. Use calibrated pipettes and proper technique.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution from a 5 mg vial of this compound with a molecular weight of 506.36 g/mol , add approximately 987 µL of DMSO).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) and sonication may be used to aid dissolution if necessary.[9]
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
Protocol 2: General Procedure for Assessing Aqueous Solubility
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
Shaker or rotator
-
Microcentrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed tube.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. It may be necessary to filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method like HPLC.
-
The measured concentration represents the equilibrium solubility of this compound in that specific buffer at that temperature.
Signaling Pathways and Workflows
This compound Mechanism of Action
Simplified signaling pathway showing this compound inhibition of Aurora A kinase.
Experimental Workflow for Cell-Based Assays
A general experimental workflow for using this compound in cell-based assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aurora A Inhibitor this compound Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Managing TAS-119-Induced Neutropenia in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing potential neutropenia induced by the Aurora A kinase inhibitor, TAS-119, in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is an orally active and highly selective small-molecule inhibitor of Aurora A kinase.[1][2] Aurora A is a serine/threonine kinase that plays a crucial role in cell division, including centrosome maturation, spindle formation, and chromosome segregation.[3][4] By inhibiting Aurora A, this compound disrupts mitosis in rapidly dividing cells, leading to apoptosis and anti-tumor activity.[2][5] It has also been shown to inhibit tropomyosin receptor kinase (TRK) family proteins.[2][5]
Q2: Does this compound cause neutropenia in preclinical models?
A2: Preclinical studies have indicated that this compound, when used in combination with taxanes such as paclitaxel, does not exacerbate taxane-induced neutropenia in rat models.[1][6] In these studies, the combination therapy was generally well-tolerated.[1][6] However, as with many anti-proliferative agents that affect the cell cycle, there is a theoretical risk of myelosuppression, including neutropenia, especially at higher doses or in different preclinical models or combination regimens. Aurora A kinase is known to be essential for normal hematopoiesis.[7][8]
Q3: What is the underlying mechanism by which Aurora A kinase inhibition might lead to neutropenia?
A3: Aurora A kinase is required for the proper proliferation and/or survival of hematopoietic stem and progenitor cells.[7][8] Inhibition of Aurora A can lead to mitotic defects and apoptosis in these rapidly dividing cells in the bone marrow.[8] This can disrupt the production of various blood cell lineages, including neutrophils, potentially leading to neutropenia.
Q4: How can I monitor for neutropenia in my preclinical studies with this compound?
A4: Regular monitoring of peripheral blood counts is essential. This is typically done by performing a complete blood count (CBC) with a differential to determine the absolute neutrophil count (ANC). Blood samples can be collected from mice via various methods, such as retro-orbital, submandibular, or saphenous vein puncture, and analyzed using an automated hematology analyzer.
Q5: What are the signs of neutropenia in research animals?
A5: While research animals may not show overt clinical signs, especially in mild to moderate cases, severe neutropenia can lead to increased susceptibility to infections. Signs of infection can include weight loss, ruffled fur, lethargy, and hunched posture. In the context of a preclinical study, a significant drop in the absolute neutrophil count (ANC) is the primary indicator.
Troubleshooting Guide for this compound-Induced Neutropenia
This guide provides a structured approach to identifying and managing potential neutropenia during your preclinical experiments with this compound.
Problem: A significant decrease in absolute neutrophil count (ANC) is observed in this compound treated animals.
Step 1: Define the Severity of Neutropenia
Refer to the following table to classify the severity of neutropenia based on the absolute neutrophil count (ANC) in your mouse model.
| Severity Grade | Absolute Neutrophil Count (ANC) (cells/µL) | Potential Implications |
| Normal | > 1,000 | Baseline for most mouse strains. |
| Mild (Grade 1) | 750 - 1,000 | Generally minimal clinical significance. Increased monitoring is advised. |
| Moderate (Grade 2) | 500 - 749 | Increased risk of infection. Consider dose modification or supportive care. |
| Severe (Grade 3) | < 500 | High risk of infection. Intervention is likely necessary. |
| Very Severe (Grade 4) | < 100 | Very high risk of life-threatening infections. Immediate intervention required. |
Note: Baseline ANC can vary between mouse strains. It is crucial to establish baseline values for the specific strain used in your studies.
Step 2: Experimental Workflow for Investigation and Management
If neutropenia is detected, follow this workflow to manage the issue and gather necessary data.
Caption: Workflow for managing observed neutropenia.
Step 3: Potential Interventions and Rationale
| Intervention | Rationale | Key Considerations |
| Dose Reduction or Schedule Modification | To decrease the systemic exposure to this compound and lessen its impact on hematopoietic progenitor cells. | May impact the anti-tumor efficacy of the treatment. A dose-response relationship for both efficacy and toxicity should be established. |
| Granulocyte Colony-Stimulating Factor (G-CSF) Administration | G-CSF is a growth factor that stimulates the production and function of neutrophils.[9] | The timing of G-CSF administration relative to this compound treatment is critical for its effectiveness. |
| Prophylactic Antibiotics | To prevent secondary bacterial infections in severely neutropenic animals. | Should be used in consultation with veterinary staff and based on institutional guidelines. |
| Combination Therapy Review | If this compound is used in combination, other agents may be contributing to or exacerbating the neutropenia. | Evaluate the myelosuppressive potential of all co-administered drugs. |
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Monitoring in Mice
-
Blood Collection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane).
-
Collect approximately 50-100 µL of blood via retro-orbital puncture or from the submandibular or saphenous vein.
-
Immediately transfer the blood into a microtube containing an anticoagulant (e.g., EDTA) to prevent clotting.
-
Gently invert the tube several times to ensure proper mixing.
-
-
Sample Analysis:
-
Analyze the sample using an automated hematology analyzer calibrated for mouse blood. These analyzers provide data on various parameters, including white blood cell (WBC) count, red blood cell (RBC) count, platelet count, and a differential leukocyte count.
-
The absolute neutrophil count (ANC) is calculated by multiplying the total WBC count by the percentage of neutrophils in the differential count.
-
-
Frequency of Monitoring:
-
Establish baseline ANC before the start of treatment.
-
During treatment, monitor ANC at regular intervals (e.g., twice weekly) and at the expected neutrophil nadir (typically 3-7 days after administration of a myelosuppressive agent).
-
Protocol 2: G-CSF Administration for Drug-Induced Neutropenia in Mice
This protocol is a general guideline for using recombinant murine G-CSF to ameliorate neutropenia, for instance, in a cyclophosphamide-induced neutropenia model which can be adapted for this compound studies.
-
Materials:
-
Recombinant murine G-CSF
-
Sterile, non-pyrogenic saline or PBS for reconstitution and dilution
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
-
Dosage and Administration:
-
A typical dose of G-CSF is 5-10 µg/kg/day. However, doses up to 100 µg/kg have been used in some studies.
-
Administer G-CSF via subcutaneous (SC) injection. The loose skin over the shoulders is a common injection site.
-
-
Timing of Administration:
-
The timing of G-CSF administration is crucial. For chemotherapy-induced neutropenia, G-CSF is typically initiated 24 hours after the administration of the cytotoxic agent.
-
In a study using cyclophosphamide (CPA), G-CSF administered both before and after CPA treatment showed accelerated neutrophil recovery.[10]
-
Daily administration of G-CSF should continue until the ANC has recovered to a safe level (e.g., >1,000 cells/µL).
-
Signaling Pathways
Aurora A Kinase and its Role in Hematopoiesis
The following diagram illustrates the central role of Aurora A kinase in mitosis and how its inhibition can impact hematopoietic progenitor cells, potentially leading to neutropenia.
Caption: Role of Aurora A Kinase in mitosis and hematopoiesis.
This technical support guide is intended to provide general guidance. All experimental procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. Aurora A Inhibitor this compound Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Aurora kinase A is required for hematopoiesis but is dispensable for murine megakaryocyte endomitosis and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Timing of recombinant human granulocyte colony-stimulating factor administration on neutropenia induced by cyclophosphamide in normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Neurotoxicity: A Technical Support Guide for Combining TAS-119 with Taxanes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for mitigating potential neurotoxicity when combining TAS-119, a selective Aurora Kinase A inhibitor, with taxane-based chemotherapies. The information is curated for an audience engaged in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: Does the addition of this compound to taxane therapy increase the risk or severity of peripheral neurotoxicity?
A1: Preclinical evidence suggests that this compound does not exacerbate taxane-induced neurotoxicity. A key in vivo study in rats demonstrated that the combination of this compound with paclitaxel did not worsen the decrease in nerve M-wave amplitude, a measure of peripheral nerve function, compared to paclitaxel alone.[1] While clinical data on specific rates of peripheral neuropathy with the combination is still emerging, the preclinical findings are encouraging.
Q2: What is the established mechanism of taxane-induced peripheral neuropathy (TIPN)?
A2: Taxanes, such as paclitaxel and docetaxel, cause peripheral neuropathy primarily by disrupting microtubule dynamics within neurons.[2][3] Their mechanism of action involves the hyper-stabilization of microtubules, which are crucial for axonal transport of essential molecules and organelles. This disruption leads to impaired axonal transport, resulting in axonal damage and degeneration, which manifests as sensory and motor neuropathy.[2][3]
Q3: How might this compound avoid exacerbating taxane-induced neurotoxicity?
A3: While the exact mechanism is not fully elucidated, the selective inhibition of Aurora Kinase A by this compound may play a role. Aurora Kinase A is involved in the regulation of microtubule dynamics, particularly during cell division. In post-mitotic cells like neurons, its role is less understood. It is hypothesized that this compound's specific action on Aurora Kinase A does not interfere with the pathways that are primarily responsible for maintaining neuronal microtubule integrity, which are the ones disrupted by taxanes. Further research into the interaction between Aurora Kinase A inhibition and neuronal microtubule-associated proteins is needed to confirm this.
Q4: Are there any clinically recommended agents for preventing or treating chemotherapy-induced peripheral neuropathy (CIPN)?
A4: Currently, there are no universally recommended agents for the prevention of CIPN. For the treatment of established painful CIPN, duloxetine is the only agent with sufficient evidence to support its use, although its benefit is modest.[4] Other agents like gabapentin and pregabalin have been studied with limited success.[5][6] Dose reduction or delay of the neurotoxic agent remains a primary management strategy.[4]
Troubleshooting Guide: Managing Neurotoxicity in Experimental Settings
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected increase in signs of neurotoxicity in animal models (e.g., altered gait, reduced grip strength) with this compound and taxane combination. | 1. Higher than anticipated taxane dose exposure. 2. Vehicle effects. 3. Strain-specific sensitivity. | 1. Verify taxane dosage and formulation. 2. Include a vehicle control group for both this compound and the taxane. 3. Review literature for the known sensitivity of the animal strain to taxane-induced neuropathy. |
| Difficulty in assessing neurotoxicity due to confounding factors from tumor burden in xenograft models. | Tumor growth, particularly near the sciatic nerve, can impact motor function and confound neurotoxicity assessments. | 1. Utilize neurophysiological tests (e.g., nerve conduction studies) that are less likely to be affected by localized tumor growth. 2. Consider using orthotopic tumor models that are less likely to interfere with peripheral nerve function assessment. |
| In vitro neuronal cell death observed with the combination treatment. | 1. Off-target effects at high concentrations. 2. Synergistic toxicity in specific neuronal cell lines. | 1. Perform dose-response studies for each agent individually and in combination to identify the therapeutic window. 2. Use multiple neuronal cell lines to confirm the specificity of the toxic effect. |
Experimental Protocols
In Vivo Assessment of Peripheral Neurotoxicity in a Rat Model
This protocol is based on the methodology described in the preclinical evaluation of this compound and paclitaxel.[1]
Objective: To evaluate the effect of co-administering this compound and a taxane on peripheral nerve function in rats.
Materials:
-
Wistar rats (or other appropriate strain)
-
Paclitaxel (or other taxane)
-
This compound
-
Vehicle for paclitaxel (e.g., Cremophor EL and ethanol)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Neuroelectrophysiology recording equipment (for measuring M-wave amplitude)
-
Subdermal needle electrodes
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.
-
Grouping: Randomly assign animals to the following groups (n=8-10 per group):
-
Vehicle control
-
This compound alone
-
Taxane alone
-
This compound and Taxane combination
-
-
Dosing Regimen:
-
Administer the taxane (e.g., paclitaxel at a neurotoxic dose) intravenously or intraperitoneally according to the desired schedule (e.g., once weekly).
-
Administer this compound orally at the desired dose and schedule (e.g., daily for a set number of days in conjunction with taxane administration).
-
-
Neuroelectrophysiological Assessment:
-
Perform baseline measurements before the first dose.
-
At selected time points during and after the treatment period, anesthetize the animals.
-
Stimulate the sciatic nerve using a stimulating electrode and record the compound muscle action potential (M-wave) from the gastrocnemius muscle using recording electrodes.
-
Measure the M-wave amplitude as an indicator of peripheral nerve conductivity.
-
-
Data Analysis:
-
Compare the M-wave amplitudes between the different treatment groups at each time point.
-
Use appropriate statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences.
-
Data Summary
Preclinical Neurotoxicity Assessment of this compound and Paclitaxel Combination
Data synthesized from Sootome et al., 2020.[1]
| Treatment Group | Paclitaxel Dose (mg/kg) | This compound Dose (mg/kg/day) | Mean M-wave Amplitude (% of Control) | Conclusion |
| Vehicle Control | 0 | 0 | 100% | Baseline nerve function. |
| Paclitaxel Alone | 15 | 0 | Significantly reduced vs. Control | Paclitaxel induces significant neurotoxicity. |
| This compound + Paclitaxel | 15 | 30 | No significant difference vs. Paclitaxel Alone | This compound does not exacerbate paclitaxel-induced neurotoxicity. |
Visualizing the Pathways and Processes
Below are diagrams illustrating the key concepts discussed in this guide.
References
- 1. Paclitaxel (Taxol) induces cumulative mild neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral Neuropathy Induced by Paclitaxel: Recent Insights and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized phase II study to determine the optimal dose of 3-week cycle nab-paclitaxel in patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of microtubule dynamics by the neuronal growth-associated protein SCG10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. conservancy.umn.edu [conservancy.umn.edu]
Technical Support Center: Enhancing the Antitumor Efficacy of TAS-119
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the antitumor efficacy of TAS-119 in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and selective small-molecule inhibitor of Aurora A kinase.[1] Its primary mechanism of action is the inhibition of Aurora A kinase, a key regulator of mitotic progression. By inhibiting Aurora A, this compound disrupts the formation and function of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][3] this compound has an IC50 of 1.0 nM for Aurora A and is highly selective over Aurora B (IC50 of 95 nM).[1]
Q2: What are the most promising combination strategies to enhance this compound's antitumor efficacy?
A2: Preclinical and clinical data suggest that the most promising strategies to enhance the antitumor efficacy of this compound involve combination therapies. The most extensively studied combination is with taxanes (paclitaxel, docetaxel). Additionally, combination with the WEE1 inhibitor adavosertib has shown synergistic effects. This compound may also be effective in cancers with specific genetic backgrounds, such as those with MYC amplification, CTNNB1 mutations, or NTRK fusions.[2]
Q3: What is the rationale for combining this compound with taxanes?
A3: Taxanes, such as paclitaxel, work by stabilizing microtubules, which leads to mitotic arrest and cell death. However, some cancer cells develop resistance to taxanes, partly through the overexpression of Aurora A kinase.[4] Overexpressed Aurora A can override the mitotic spindle checkpoint, allowing cells to exit mitosis without proper chromosome segregation, thus surviving the effects of taxanes.[4] By inhibiting Aurora A, this compound restores the mitotic checkpoint, leading to a synergistic antitumor effect when combined with taxanes.[4] This combination has been shown to be effective even in paclitaxel-resistant cell lines.
Q4: What is the optimal dosing schedule for combining this compound and paclitaxel in preclinical models?
A4: Preclinical studies in xenograft models suggest that the optimal regimen is a 4-day course of this compound administration initiated on the same day or one day after paclitaxel or docetaxel administration.[5]
Q5: What are the known side effects of this compound in clinical trials?
A5: In a Phase I clinical trial of this compound as a monotherapy, the most frequent treatment-related adverse events were fatigue (32%), diarrhea (24%), and ocular toxicity (24%). Grade 3 or higher toxicities included diarrhea (15%) and increased lipase (12%).[6] In a Phase I trial of this compound in combination with paclitaxel, the most common toxicities (mostly Grade 1-2) were diarrhea, nausea, and fatigue. Dose-limiting toxicities included neutropenia, elevated AST, elevated ALT, diarrhea, and mucositis at higher doses.
Q6: Are there any known mechanisms of resistance to this compound?
A6: While specific acquired resistance mechanisms to this compound are still under investigation, general mechanisms of resistance to Aurora A inhibitors may include:
-
Feedback activation of bypass signaling pathways: Cancer cells may adapt by upregulating alternative survival pathways to circumvent the inhibition of Aurora A.[7]
-
Alterations in drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters could lead to increased efflux of the drug from the cancer cells.
-
Mutations in the Aurora A kinase domain: While not yet reported for this compound, mutations in the target kinase can prevent inhibitor binding.
Troubleshooting Guides
In Vitro Experiments
Problem: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter to accurately determine cell concentration. Perform a preliminary experiment to determine the optimal seeding density for each cell line to ensure cells are in the exponential growth phase during the drug treatment period.[8]
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media. Ensure proper humidification in the incubator.
-
Possible Cause: Drug solubility and stability issues.
-
Solution: Prepare fresh drug dilutions for each experiment from a concentrated stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability (typically <0.5%).
Problem: Lack of synergistic effect when combining this compound and paclitaxel.
-
Possible Cause: Suboptimal drug concentrations.
-
Solution: Determine the IC50 value for each drug individually in your cell line of interest. Use a range of concentrations around the IC50 for the combination studies. A checkerboard titration can be performed to systematically evaluate a wide range of concentration combinations.
-
Possible Cause: Inappropriate scheduling of drug administration.
-
Solution: The timing of drug addition can be critical. Based on preclinical data, simultaneous treatment or treatment with paclitaxel followed by this compound has shown efficacy. Test different schedules, such as pre-incubation with one drug before adding the second.
In Vivo Xenograft Experiments
Problem: Poor tumor growth or high variability in tumor size.
-
Possible Cause: Inconsistent number of viable cells injected.
-
Solution: Ensure a high percentage of viable cells (>90%) in the cell suspension for injection. Use a consistent injection volume and technique. Randomize animals into treatment groups after tumors have reached a palpable and measurable size.
-
Possible Cause: Animal health issues.
-
Solution: Monitor animal weight and overall health closely. Body weight loss can be an early indicator of toxicity. Ensure proper animal husbandry and a sterile environment to prevent infections.
Problem: Lack of enhanced antitumor efficacy with the combination therapy.
-
Possible Cause: Suboptimal dosing and scheduling.
-
Solution: Based on preclinical studies, a 4-day treatment of this compound initiated with or one day after taxane administration is recommended. Ensure the dose of this compound is sufficient to inhibit Aurora A in the tumor tissue. Pharmacodynamic markers, such as phosphorylated histone H3 (pHH3), can be assessed in tumor biopsies to confirm target engagement.
-
Possible Cause: Inappropriate vehicle for drug formulation.
-
Solution: For oral administration, this compound can be formulated in a vehicle such as 0.5% methylcellulose. Ensure the formulation is homogenous and stable.
Quantitative Data
Table 1: In Vitro Efficacy of this compound and Paclitaxel Combination
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Combination Index (CI) at IC50 |
| HeLa | Cervical | ~300 | 2.5 - 7.5 | < 1.0 (Synergistic) |
| NCI-H460 | Lung | >1000 | N/A | < 1.0 (Synergistic) |
| A2780 | Ovarian | >1000 | N/A | < 1.0 (Synergistic) |
| A549.T12 | Lung (Paclitaxel-Resistant) | >1000 | N/A | Synergistic |
| PTX10 | Lung (Paclitaxel-Resistant) | >1000 | N/A | Synergistic |
Note: IC50 values for paclitaxel can vary between studies. The CI values indicate a synergistic interaction between this compound and paclitaxel in these cell lines.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, paclitaxel, or the combination of both for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of a 1:1 mixture of medium and Matrigel) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Treatment Initiation: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups.
-
Drug Administration:
-
Administer paclitaxel (e.g., 10 mg/kg) intravenously on day 1.
-
Administer this compound (e.g., 60 mg/kg) orally, once daily, for 4 consecutive days starting on day 1 or day 2.
-
The control group receives the respective vehicles.
-
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of biomarkers such as phosphorylated histone H3 (pHH3) to confirm target engagement.
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A first-in-human phase 1 and pharmacological study of this compound, a novel selective Aurora A kinase inhibitor in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TAS-119 Biomarker Identification
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying potential biomarkers of response to TAS-119, a selective Aurora A and TRK inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential predictive biomarkers for sensitivity to this compound?
A1: Preclinical studies have identified three main genetic alterations that may confer sensitivity to this compound: MYC family gene amplification, activating mutations in the CTNNB1 gene (encoding β-catenin), and NTRK gene fusions.[1] this compound has shown potent antitumor activity in preclinical models harboring these alterations.[1] A phase I clinical trial (NCT02448589) included an expansion cohort for patients with MYC-amplified and/or CTNNB1-mutated tumors.[2][3][4]
Q2: What is the mechanism of action of this compound that makes these biomarkers relevant?
A2: this compound is a potent inhibitor of Aurora A kinase, a key regulator of mitosis.[1] Overexpression or amplification of MYC can lead to oncogenic stress and a dependency on Aurora A for proper mitotic progression. This compound also induces the degradation of N-Myc protein in neuroblastoma cell lines with MYCN amplification.[1] Additionally, this compound has inhibitory activity against TRK kinases (TrkA, TrkB, and TrkC), making tumors with oncogenic NTRK fusions potential targets.[1] The link to CTNNB1 mutations is also under investigation, with preclinical data showing sensitivity in cell lines with this alteration.[1]
Q3: What level of anti-tumor activity was observed in preclinical models with these biomarkers?
A3: In preclinical studies, this compound demonstrated significant anti-tumor activity in various models with the identified biomarkers. For instance, in a xenograft model of human lung cancer cells with both MYC amplification and a CTNNB1 mutation, this compound showed strong, well-tolerated antitumor activity.[1] It also suppressed the growth of multiple cancer cell lines with MYC family amplification or CTNNB1 mutations in vitro and inhibited TRK-fusion protein activity, leading to robust growth inhibition in models with a deregulated TRK pathway.[1]
Q4: What were the clinical outcomes for patients with these biomarkers in the this compound clinical trial?
A4: The first-in-human phase I study of this compound (NCT02448589) enrolled patients with advanced solid tumors. The expansion phase included a cohort of 13 patients with MYC-amplified or β-catenin mutated tumors.[2][4] The overall results of the expansion part of the study, which included 40 patients across different cohorts, showed that stable disease was the best response, reported in 37.8% of patients.[2] No complete or partial responses were observed in the overall expansion cohort.[2] Specific response rates for the biomarker-defined subgroup of MYC-amplified/β-catenin mutated tumors have not been detailed in the available publications.
Troubleshooting Guides
Issue: Difficulty Interpreting Biomarker Assay Results
Problem: Ambiguous or borderline results from biomarker testing (e.g., low-level MYC amplification by FISH, variant of unknown significance in CTNNB1).
Troubleshooting Steps:
-
Review Assay-Specific Cutoffs: Ensure that the interpretation criteria for positivity are clearly defined and validated for the specific assay used (e.g., FISH, NGS).
-
Orthogonal Validation: Consider using an alternative testing methodology to confirm the initial finding. For example, a potential MYC amplification by NGS could be confirmed with FISH or qPCR.
-
Consult Pathologist: A pathologist with expertise in molecular diagnostics should review the raw data to aid in interpretation, especially for complex cases.
-
Functional Assessment: In a research setting, downstream pathway analysis (e.g., assessing levels of phosphorylated Aurora A substrates) could provide supportive evidence of pathway activation.
Issue: Discrepancy Between Preclinical and Clinical Efficacy
Problem: A tumor model with a specific biomarker shows strong preclinical sensitivity to this compound, but this is not translating to the expected clinical response.
Troubleshooting Steps:
-
Heterogeneity of Tumors: Assess for intra-tumor heterogeneity. The biomarker may be present in a subclone of the tumor, which may not be sufficient to drive a response in the entire tumor mass.
-
Co-occurring Genetic Alterations: Analyze the tumor's genomic landscape for co-occurring mutations or alterations in resistance pathways (e.g., activation of parallel signaling pathways).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Variability: Investigate potential differences in drug metabolism and target engagement between preclinical models and human patients. The phase I trial of this compound did demonstrate target inhibition in paired skin biopsies.[3][4]
-
Tumor Microenvironment: Consider the influence of the tumor microenvironment in patients, which is often not fully recapitulated in preclinical models and can impact drug response.
Quantitative Data Summary
Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound
| Cell Line | Cancer Type | Key Genetic Alteration(s) | This compound IC50 (nmol/L) |
| NCI-H446 | Small Cell Lung Cancer | MYC amplification | 13.9 |
| NCI-H2171 | Small Cell Lung Cancer | MYC amplification | 18.6 |
| IMR-32 | Neuroblastoma | MYCN amplification | 10.6 |
| NCI-H2081 | Lung Adenocarcinoma | CTNNB1 mutation | 11.2 |
| HCT 116 | Colorectal Carcinoma | CTNNB1 mutation | 20.3 |
| KM-12 | Colorectal Carcinoma | NTRK1 fusion | 1.83 |
Source: Adapted from Miura, A., et al. Invest New Drugs (2021).[1]
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Key Genetic Alteration(s) | This compound Treatment | Tumor Growth Inhibition (%) |
| NCI-H446 (SCLC) | MYC amplification | 60 mg/kg, BID | 81 |
| NCI-H524 (SCLC) | MYC amplification, CTNNB1 mutation | 60 mg/kg, BID | 95 |
| IMR-32 (Neuroblastoma) | MYCN amplification | 60 mg/kg, BID | 74 |
| CUTLL1 (T-ALL) | NTRK1 fusion | 30 mg/kg, BID | 94 |
Source: Adapted from Miura, A., et al. Invest New Drugs (2021).[1]
Experimental Protocols
MYC Amplification Detection by Fluorescence In Situ Hybridization (FISH)
-
Probe Selection: Use a commercially available, validated FISH probe set for the MYC gene locus (8q24) and a control probe for the centromere of chromosome 8 (CEP8).
-
Tissue Preparation: Prepare 4-5 µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Pre-treatment: Deparaffinize the slides, followed by heat-induced epitope retrieval and protease digestion to allow for probe penetration.
-
Hybridization: Apply the FISH probe mixture to the slides, cover with a coverslip, and seal. Denature the DNA and probes at 75°C for 5 minutes, followed by hybridization overnight at 37°C in a humidified chamber.
-
Post-Hybridization Washes: Wash the slides in stringent buffers to remove non-specifically bound probes.
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI and acquire images using a fluorescence microscope equipped with appropriate filters.
-
Analysis: Score a minimum of 50 non-overlapping, intact tumor cell nuclei. Calculate the MYC/CEP8 ratio. A ratio of ≥2.0 is typically considered amplification.
CTNNB1 Mutation Detection by Next-Generation Sequencing (NGS)
-
DNA Extraction: Extract genomic DNA from FFPE tumor tissue or a fresh-frozen biopsy using a commercial kit optimized for the sample type.
-
Library Preparation: Prepare a targeted sequencing library using a gene panel that includes the CTNNB1 gene. The library preparation process typically involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.
-
Target Enrichment: Enrich for the target regions, including exon 3 of CTNNB1 where activating mutations are clustered, using hybrid capture or amplicon-based methods.
-
Sequencing: Sequence the enriched library on a compatible NGS platform.
-
Data Analysis: Align the sequencing reads to the human reference genome. Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) in the CTNNB1 gene. Annotate the identified variants to determine their potential functional impact.
NTRK Fusion Detection by RNA-based Next-Generation Sequencing (NGS)
-
RNA Extraction: Extract total RNA from FFPE tumor tissue or a fresh-frozen biopsy. Ensure high-quality RNA with minimal degradation.
-
Library Preparation: Prepare a targeted RNA sequencing library. This typically involves reverse transcription of RNA to cDNA, followed by adapter ligation.
-
Target Enrichment: Use a hybrid capture-based method with probes targeting the kinase domains of NTRK1, NTRK2, and NTRK3 to enrich for potential fusion transcripts.
-
Sequencing: Sequence the enriched library on a compatible NGS platform.
-
Data Analysis: Use a fusion detection algorithm to identify chimeric reads that span the junction of an NTRK gene and a fusion partner gene. The analysis should confirm that the fusion results in an in-frame transcript that preserves the NTRK kinase domain.
Visualizations
Caption: Mechanism of action of this compound and its relationship to potential biomarkers.
Caption: Experimental workflow for identifying this compound biomarkers.
Caption: Logical relationship between biomarkers and evidence for this compound sensitivity.
References
- 1. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. A first-in-human phase 1 and pharmacological study of this compound, a novel selective Aurora A kinase inhibitor in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating TAS-119 Treatment Protocols: A Technical Support Resource
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing TAS-119, a selective Aurora A and Tropomyosin Receptor Kinase (TRK) inhibitor, in preclinical cancer research. This guide offers troubleshooting advice and frequently asked questions (FAQs) to facilitate the design and execution of experiments investigating this compound's therapeutic potential across various cancer types.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitosis. It also exhibits inhibitory activity against TRK kinases.[1] By inhibiting Aurora A, this compound disrupts the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells. Its dual activity against TRK makes it a promising candidate for cancers with NTRK fusions.[1]
Q2: Which cancer types are most likely to be sensitive to this compound treatment?
A2: Preclinical studies have shown that this compound is particularly effective in cancer cell lines and xenograft models characterized by:
-
MYC family amplification: this compound has been shown to induce N-Myc degradation.[1]
-
CTNNB1 (β-catenin) mutations. [1]
-
NTRK gene fusions. [1]
Q3: Can this compound be used in combination with other anti-cancer agents?
A3: Yes, this compound has demonstrated synergistic effects when combined with taxanes, such as paclitaxel.[2][3] This combination is particularly effective because taxanes stabilize microtubules, causing mitotic arrest, while this compound's inhibition of Aurora A can enhance this effect and overcome potential resistance mechanisms.[4]
Q4: How should I determine the optimal in vitro concentration of this compound for my experiments?
A4: The optimal concentration of this compound will vary depending on the cancer cell line. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. As a starting point, concentrations ranging from 1 nM to 1 µM are often used in initial screening assays.
Q5: Are there known resistance mechanisms to this compound?
A5: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, common to Aurora A kinase inhibitors, may include mutations in the Aurora A kinase domain that prevent drug binding or upregulation of bypass signaling pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values in cell viability assays | Cell line heterogeneity or passage number variability. | Use cell lines with a consistent low passage number and perform regular cell line authentication. |
| Inaccurate drug concentration. | Ensure accurate serial dilutions of this compound and verify the concentration of the stock solution. | |
| Variations in cell seeding density. | Optimize and maintain a consistent cell seeding density for all experiments. | |
| Low or no induction of apoptosis after this compound treatment | Sub-optimal drug concentration. | Perform a dose-response experiment to determine the optimal apoptotic-inducing concentration for your cell line. |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Cell line is resistant to this compound monotherapy. | Consider combination therapies, such as with paclitaxel, which has shown synergistic effects.[2][3] Test for the presence of biomarkers associated with sensitivity (MYC amplification, CTNNB1 mutation, NTRK fusion).[1] | |
| Difficulty in detecting phosphorylated Aurora A (p-AurA) by Western blot after treatment | Inappropriate antibody or antibody dilution. | Use a validated antibody specific for the autophosphorylation site of Aurora A (e.g., Thr288). Optimize the primary and secondary antibody concentrations. |
| Short drug exposure time. | Inhibition of p-AurA can be rapid. Perform a time-course experiment with early time points (e.g., 1, 4, 8 hours). | |
| Protein degradation. | Use fresh cell lysates and include phosphatase inhibitors in your lysis buffer. | |
| High variability in tumor growth in in vivo xenograft studies | Inconsistent tumor cell implantation. | Ensure a consistent number of viable cells are injected into the same anatomical location for each animal. |
| Poor drug bioavailability. | Verify the formulation and administration route of this compound. For oral gavage, ensure proper technique to minimize stress and ensure accurate dosing. | |
| Animal health issues. | Monitor animal health closely and exclude any animals that show signs of illness unrelated to the treatment. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Aurora A Kinase | 1.04[1] |
| TRKA | 1.46[1] |
| TRKB | 1.53[1] |
| TRKC | 1.47[1] |
Table 2: Preclinical Dosing Recommendations for this compound in Combination with Paclitaxel
| Animal Model | Cancer Type | This compound Dose | Paclitaxel Dose | Administration Schedule |
| Nude Mice | Lung Cancer (NCI-H460 xenograft) | 60 mg/kg (oral) | 60 mg/kg (i.v.) | Paclitaxel on day 1; this compound on days 2-5[2] |
| Nude Rats | Cervical Cancer (HeLa-luc xenograft) | 5-30 mg/kg (oral) | 10 mg/kg (i.v.) | Paclitaxel on day 1; this compound on days 2-5[2] |
Experimental Protocols
1. Western Blot Analysis of Aurora A Phosphorylation
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Aurora A (Thr288) (e.g., Cell Signaling Technology, #3079) overnight at 4°C. A total Aurora A antibody should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., NCI-H460) into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Drug Formulation and Administration:
-
This compound: Prepare a suspension in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC). Administer orally once daily.
-
Paclitaxel: Formulate in a suitable vehicle (e.g., Cremophor EL and ethanol) and administer intravenously.
-
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-AurA).
Visualizations
Caption: Mechanism of action of this compound targeting Aurora A and TRK kinases.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Caption: A logical approach to troubleshooting inconsistent in vitro experimental results.
References
- 1. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. scispace.com [scispace.com]
- 4. Dose-escalating, Safety, Tolerability and PK Study of this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors [meddatax.com]
Validation & Comparative
Synergistic Antitumor Effects of TAS-119 and Docetaxel: A Preclinical Comparison Guide
This guide provides a comprehensive analysis of the synergistic antitumor effects observed when combining TAS-119, a selective Aurora A kinase inhibitor, with the widely used chemotherapeutic agent, docetaxel. The data presented herein, derived from preclinical studies, offers a valuable resource for researchers, scientists, and drug development professionals exploring novel combination therapies in oncology. The evidence strongly suggests that this compound enhances the efficacy of docetaxel across various cancer cell lines, including those resistant to taxanes.
Mechanism of Action: A Dual Assault on Cell Division
The synergistic effect of combining this compound and docetaxel stems from their distinct but complementary mechanisms of action, both of which ultimately disrupt the process of mitosis, leading to cancer cell death.
Docetaxel , a member of the taxane family, functions by stabilizing microtubules.[1][2][3][4] Microtubules are essential components of the cell's cytoskeleton and play a critical role in forming the mitotic spindle during cell division. By preventing the depolymerization of microtubules, docetaxel arrests the cell cycle in the M phase, leading to mitotic catastrophe and apoptosis.[1][4]
This compound is an orally active and selective inhibitor of Aurora A kinase.[5][6][7][8][9] Aurora A is a key regulatory enzyme in mitosis, involved in centrosome maturation, spindle assembly, and chromosome segregation.[10] By inhibiting Aurora A, this compound disrupts these critical mitotic processes, also leading to cell cycle arrest and apoptosis.[9][10] The combination of these two agents creates a powerful, multi-pronged attack on the mitotic machinery of cancer cells.
In Vitro Synergism: Enhanced Cancer Cell Killing
Preclinical studies have consistently demonstrated that this compound significantly enhances the cytotoxic effects of docetaxel in a variety of human cancer cell lines.[5][7][11] This potentiation is observed even in cell lines that are not sensitive to this compound as a monotherapy and, importantly, in paclitaxel-resistant cell lines.[5][10]
Quantitative Analysis of In Vitro Synergy
The following table summarizes the enhancement of docetaxel's cell growth inhibitory activity by this compound in HeLa cells. The data illustrates a dose-dependent potentiation of docetaxel's efficacy.
| Treatment Group | IC50 of Docetaxel (nmol/L) | Fold Enhancement by this compound | Reference |
| Docetaxel alone | - | - | [5] |
| Docetaxel + this compound (100 nmol/L) | Lowered | - | [5] |
| Docetaxel + this compound (300 nmol/L) | Significantly Lowered | 6.0-fold | [5] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The synergistic effects observed in vitro have been successfully translated into in vivo models. In nude rats bearing HeLa-luc tumor xenografts and mice with NCI-H460 xenografts, the combination of this compound and docetaxel resulted in significantly enhanced antitumor efficacy compared to either agent alone.[5][7] Notably, the combination was well-tolerated, and this compound did not exacerbate the known side effects of docetaxel, such as neutropenia and neurotoxicity, in animal models.[5][7]
Quantitative Analysis of In Vivo Antitumor Activity
The table below presents a summary of the tumor growth inhibition observed in the NCI-H460 xenograft model.
| Treatment Group | Tumor Growth Inhibition (%) | Body Weight Change | Reference |
| Vehicle Control | 0 | No significant change | [5] |
| Docetaxel alone | Significant inhibition | Slight reduction | [5] |
| This compound alone | Minimal inhibition | No significant change | [5] |
| Docetaxel + this compound | Significantly enhanced inhibition | No exaggeration of docetaxel-induced change | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz (DOT language).
Caption: Combined effects of this compound and docetaxel on mitotic progression.
Caption: Workflow for evaluating the synergy of this compound and docetaxel.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to validate the synergistic effects of this compound and docetaxel.
In Vitro Cell Viability Assay
-
Cell Lines: A panel of human cancer cell lines, including HeLa (cervical cancer) and NCI-H460 (non-small cell lung cancer), were utilized. Paclitaxel-resistant cell lines were also included to assess the combination's efficacy in a resistant setting.[5][10]
-
Treatment: Cells were seeded in 96-well plates and treated with a dose range of docetaxel, this compound, or the combination of both for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was determined using a luminescence-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each treatment was calculated. The degree of synergy was often expressed as the fold change in the IC50 of docetaxel in the presence of this compound.[5]
In Vivo Tumor Xenograft Studies
-
Animal Models: Athymic nude mice or rats were used for the xenograft studies.
-
Tumor Implantation: Human cancer cells (e.g., NCI-H460 or HeLa-luc) were subcutaneously injected into the flanks of the animals.
-
Treatment Regimen: Once tumors reached a palpable size, animals were randomized into treatment groups: vehicle control, docetaxel alone, this compound alone, and the combination of docetaxel and this compound. Docetaxel was typically administered intravenously, while this compound was given orally.[5] A recommended preclinical regimen involved combining docetaxel with a 4-day course of this compound, starting on the same day or one day after docetaxel administration.[5][7]
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. Animal body weight was also monitored as a measure of toxicity. Antitumor efficacy was calculated as the percentage of tumor growth inhibition.
-
Ethical Considerations: All animal experiments were conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.
Western Blot Analysis for Apoptosis Markers
-
Objective: To confirm that the observed cell death was due to apoptosis.
-
Procedure: Cancer cells were treated with docetaxel, this compound, or the combination. Following treatment, cell lysates were prepared and subjected to SDS-PAGE.
-
Protein Detection: Proteins were transferred to a membrane and probed with specific antibodies against key apoptosis markers, such as cleaved PARP (Poly (ADP-ribose) polymerase).[10] An increase in the levels of cleaved PARP is a hallmark of caspase-dependent apoptosis.
-
Analysis: The intensity of the protein bands was quantified to compare the levels of apoptosis induction across the different treatment groups.
Conclusion
The preclinical data strongly supports the synergistic antitumor effects of combining this compound and docetaxel. This combination enhances the cytotoxic effects of docetaxel in both sensitive and resistant cancer cell lines and demonstrates superior tumor growth inhibition in vivo without a significant increase in toxicity. The distinct and complementary mechanisms of action, targeting different aspects of mitosis, provide a solid rationale for this therapeutic strategy. These promising preclinical findings have provided the basis for clinical trials investigating the safety and efficacy of this combination in patients with advanced solid tumors.[12] Further clinical investigation is warranted to fully elucidate the therapeutic potential of this combination in various cancer types.
References
- 1. Docetaxel - Wikipedia [en.wikipedia.org]
- 2. Docetaxel injection: Clinical Applications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Aurora A Inhibitor this compound Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Overcoming Paclitaxel Resistance: The Efficacy of TAS-119 in Combination Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of TAS-119, a selective Aurora A kinase inhibitor, in surmounting paclitaxel resistance in cancer cell lines. This document synthesizes preclinical findings, presenting experimental data, detailed methodologies, and the underlying signaling pathways.
Executive Summary
Paclitaxel is a cornerstone of chemotherapy for various cancers; however, the development of resistance significantly curtails its clinical utility. This compound, a potent and selective oral inhibitor of Aurora A kinase, has demonstrated significant promise in resensitizing paclitaxel-resistant cancer cells to its cytotoxic effects. Preclinical studies have shown that this compound enhances the anti-proliferative activity of paclitaxel in multiple cancer cell lines, including those with established paclitaxel resistance.[1][2][3] The synergistic effect of the this compound and paclitaxel combination is attributed to the critical role of Aurora A kinase in mitotic progression and the spindle assembly checkpoint (SAC).[1] This guide delves into the quantitative data from these studies, outlines the experimental protocols employed, and visually represents the key mechanisms of action.
Data Presentation: In Vitro Efficacy of this compound and Paclitaxel
The synergistic effect of this compound and paclitaxel has been evaluated in various cancer cell lines, including paclitaxel-resistant models. The following tables summarize the available quantitative data on cell viability (IC50 values) and the synergistic relationship (Combination Index).
Table 1: IC50 Values of this compound and Paclitaxel in Paclitaxel-Sensitive and -Resistant Cell Lines
| Cell Line | Type | Paclitaxel IC50 (nmol/L) | This compound IC50 (nmol/L) | Reference |
| A549 | Non-Small Cell Lung Cancer (Paclitaxel-Sensitive) | Data not available in abstracts | Data not available in abstracts | [1] |
| A549.T12 | Non-Small Cell Lung Cancer (Paclitaxel-Resistant) | Data not available in abstracts | Data not available in abstracts | [1] |
| PTX10 | Ovarian Cancer (Paclitaxel-Resistant) | Data not available in abstracts | Data not available in abstracts | [1] |
Note: Specific IC50 values for the resistant cell lines are contained within the supplementary data of the cited primary literature, which was not directly accessible.
Table 2: Combination Effect of this compound and Paclitaxel in Paclitaxel-Resistant Cell Lines
| Cell Line | Combination | Combination Index (CI) | Interpretation | Reference |
| A549.T12 | This compound + Paclitaxel | <1 | Synergistic | [1] |
| PTX10 | This compound + Paclitaxel | <1 | Synergistic | [1] |
Note: A Combination Index (CI) of less than 1 indicates a synergistic interaction between the two drugs.
Mechanism of Action: Targeting the Aurora A Kinase Pathway
Paclitaxel functions by stabilizing microtubules, leading to mitotic arrest and subsequent cell death.[1] A key mechanism of resistance to paclitaxel involves the overexpression of Aurora A kinase, which can override the spindle assembly checkpoint (SAC), allowing cells to exit mitosis without proper chromosome segregation, thus promoting survival and proliferation.[1]
This compound selectively inhibits Aurora A kinase.[3] In paclitaxel-resistant cells with high levels of Aurora A, the addition of this compound restores the function of the SAC. This inhibition prevents the cells from prematurely exiting mitosis, thereby enhancing the cytotoxic effect of paclitaxel. The synergistic action is further confirmed by the induction of apoptosis, as evidenced by increased levels of cleaved PARP.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound efficacy.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Cell Seeding: Cancer cells (e.g., A549, A549.T12, PTX10) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with various concentrations of this compound, paclitaxel, or a combination of both for 72 hours.
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Incubation and Lysis: The plates are incubated at room temperature for 10 minutes on an orbital shaker to induce cell lysis.
-
Luminescence Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. The combination index (CI) is determined using the Chou-Talalay method.
Western Blotting
Western blotting is used to detect specific proteins in a sample, in this case, markers of apoptosis (cleaved PARP) and Aurora A kinase activity.
-
Cell Lysis: Cells are treated with the drugs as described above, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against cleaved PARP, phospho-Aurora A, total Aurora A, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with drugs, harvested by trypsinization, and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Conclusion
The available preclinical data strongly support the therapeutic potential of combining this compound with paclitaxel to overcome resistance in various cancer types. The synergistic effect observed in paclitaxel-resistant cell lines highlights a promising strategy for patients who have developed resistance to taxane-based chemotherapies. The mechanism of action, centered on the inhibition of Aurora A kinase and the restoration of the spindle assembly checkpoint, provides a solid rationale for the clinical development of this combination therapy. Further investigation, including the acquisition of more extensive quantitative data across a broader range of resistant cell lines and in vivo models, is warranted to fully elucidate the clinical potential of this compound.
References
A Comparative Safety Analysis of Aurora Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety profiles of key Aurora kinase inhibitors. It includes a summary of clinical trial data on adverse events, details on experimental safety assessment protocols, and visualizations of relevant biological pathways and workflows.
The development of Aurora kinase inhibitors as anti-cancer therapeutics has been a significant area of research. These inhibitors target the Aurora kinase family of serine/threitol protein kinases, which are crucial regulators of mitosis. While showing promise in preclinical and clinical studies, their safety profiles are a critical consideration due to their mechanism of action, which can affect all proliferating cells. This guide offers an objective comparison of the safety profiles of prominent Aurora kinase inhibitors, supported by available clinical trial data.
Comparative Safety Profiles of Aurora Kinase Inhibitors
The safety profiles of Aurora kinase inhibitors are largely characterized by on-target toxicities related to the disruption of mitosis in rapidly dividing healthy tissues, such as the bone marrow and gastrointestinal tract. The most common dose-limiting toxicities are hematological. Below is a summary of the most frequently reported adverse events (AEs) for several key Aurora kinase inhibitors based on clinical trial data. The data is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), where Grade 3 indicates a severe or medically significant but not immediately life-threatening event, and Grade 4 signifies a life-threatening consequence.
| Adverse Event | Alisertib (MLN8237) (Aurora A selective) | Barasertib (AZD1152) (Aurora B selective) | Danusertib (PHA-739358) (Pan-Aurora inhibitor) | AT9283 (Pan-Aurora and other kinases inhibitor) |
| Hematological | ||||
| Neutropenia (Grade ≥3) | 47% - 70% | 31% - 67% | 15.8% - 37.2% | Most common AE, specific percentages not consistently reported |
| Febrile Neutropenia (Grade ≥3) | 9% - 38% | 19% - 67% | Dose-limiting toxicity, specific percentages vary | Most common AE, specific percentages not consistently reported |
| Thrombocytopenia (Grade ≥3) | 28% - 46% | 13% | Reported, specific percentages vary | Reported, specific percentages vary |
| Anemia (Grade ≥3) | 9% - 53% | Reported, specific percentages vary | Reported, specific percentages vary | Reported, specific percentages vary |
| Non-Hematological | ||||
| Stomatitis/Mucositis (Grade ≥3) | 9% - 28% | 13% - 71% | Reported, specific percentages vary | Reported, specific percentages vary |
| Diarrhea (Grade ≥3) | 4% | Reported, specific percentages vary | Reported, specific percentages vary | Reported, specific percentages vary |
| Fatigue/Asthenia (Grade ≥3) | 9% | 41% (all grades) | Most frequent non-laboratory AE | Reported, specific percentages vary |
| Hypertension | Reported, specific percentages vary | Not commonly reported as a primary AE | Not commonly reported as a primary AE | Not commonly reported as a primary AE |
Disclaimer: The data presented is a synthesis from multiple clinical trials and should be interpreted with caution as patient populations, dosing regimens, and trial designs vary.
Experimental Protocols for Safety and Toxicity Assessment
The safety evaluation of Aurora kinase inhibitors follows a rigorous and standardized process guided by international regulatory guidelines, such as the ICH S9 guideline for nonclinical evaluation of anticancer pharmaceuticals. These protocols are designed to identify potential toxicities before and during clinical development.
Preclinical Safety and Toxicology Studies
Before human trials, a comprehensive battery of preclinical studies is conducted to characterize the toxicological profile of a new Aurora kinase inhibitor.
1. In Vitro Toxicity Screening:
-
Cell Line Cytotoxicity Assays: The inhibitor is tested against a panel of cancerous and non-cancerous cell lines to determine its potency and selectivity.
-
hERG Channel Assay: To assess the potential for QT prolongation and cardiac arrhythmias, the inhibitor's effect on the hERG potassium channel is evaluated using patch-clamp electrophysiology.
-
Genotoxicity Assays: A standard battery of tests, including the Ames test (bacterial reverse mutation), in vitro micronucleus assay, and mouse lymphoma assay, is used to assess the mutagenic and clastogenic potential of the compound.
2. In Vivo Toxicology Studies:
-
Dose-Range Finding Studies: These are initial, short-term studies in two rodent species (e.g., rat and mouse) to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.
-
Repeat-Dose Toxicity Studies: Longer-term studies (typically 28 days) are conducted in at least two species (one rodent, one non-rodent, e.g., dog or non-human primate) to evaluate the cumulative effects of the inhibitor. These studies involve:
-
Clinical Observations: Daily monitoring of animal health, behavior, and physical appearance.
-
Body Weight and Food Consumption: Measured regularly to assess general health.
-
Hematology and Clinical Chemistry: Blood samples are collected at various time points to assess effects on red and white blood cells, platelets, and organ function (liver, kidney).
-
Urinalysis: To monitor kidney function.
-
Gross Pathology and Histopathology: At the end of the study, a full necropsy is performed, and organs are examined macroscopically and microscopically to identify any pathological changes.
-
-
Safety Pharmacology Core Battery: These studies investigate the effects of the inhibitor on vital functions:
-
Central Nervous System (CNS): Assessed using a functional observational battery (FOB) and automated activity monitoring.
-
Cardiovascular System: Evaluated in conscious, telemetered animals to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters continuously.
-
Respiratory System: Respiratory rate and other parameters are measured using whole-body plethysmography.
-
Clinical Safety Assessment
During human clinical trials, patient safety is continuously monitored.
1. Phase I Trials:
-
The primary objective is to determine the MTD and the recommended Phase II dose.
-
Patients are closely monitored for dose-limiting toxicities (DLTs), which are severe adverse events that are considered unacceptable.
-
Frequent blood tests, physical examinations, and ECGs are performed.
2. Phase II and III Trials:
-
The safety profile is further characterized in a larger patient population.
-
The incidence and severity of all adverse events are meticulously recorded and graded using the CTCAE.
-
Long-term safety is also evaluated.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the process of safety evaluation, the following diagrams are provided.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: General Workflow for Safety Evaluation of Aurora Kinase Inhibitors.
Validating the Dual Inhibition of Aurora A and TRK by TAS-119: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TAS-119, a novel dual inhibitor of Aurora A and Tropomyosin Receptor Kinase (TRK), with other selective inhibitors. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate an objective evaluation of this compound's unique therapeutic potential.
Introduction to this compound
This compound is an orally active small molecule inhibitor that demonstrates potent and selective inhibition of both Aurora A kinase and TRK family kinases (TRKA, TRKB, and TRKC).[1][2] This dual activity positions this compound as a promising therapeutic agent for cancers driven by the dysregulation of these pathways, such as those with MYC amplification, CTNNB1 mutations, or NTRK fusions.[1][2] Aurora A is a key regulator of mitosis, and its overexpression is implicated in tumorigenesis.[1] The TRK family of receptor tyrosine kinases, when constitutively activated by gene fusions, act as oncogenic drivers in a variety of adult and pediatric cancers.
Comparative Performance Data
To objectively assess the inhibitory activity of this compound, its performance is compared against representative selective Aurora A and TRK inhibitors.
Biochemical Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its target kinases compared to other well-characterized inhibitors.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| This compound | Aurora A | 1.04 [1][2] | Alisertib (MLN8237) | Aurora A | 25 |
| This compound | Aurora B | 95 [3][4] | Alisertib (MLN8237) | Aurora B | >1000 |
| This compound | TRKA | 1.46 [1][2] | Larotrectinib | TRKA | <10 |
| This compound | TRKB | 1.53 [1][2] | Larotrectinib | TRKB | <10 |
| This compound | TRKC | 1.47 [1][2] | Larotrectinib | TRKC | <10 |
Cellular Activity
The anti-proliferative effect of this compound was evaluated in various cancer cell lines harboring different genetic backgrounds.
| Cell Line | Cancer Type | Key Genetic Alteration | This compound GI50 (nM) |
| NCI-H2170 | Lung Cancer | MYC amplification, CTNNB1 mutation | 16.7 |
| KELLY | Neuroblastoma | MYCN amplification | 25.4 |
| KM-12 | Colon Cancer | TPM3-NTRK1 fusion | 3.9 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by this compound and a general workflow for its validation.
Caption: Dual inhibition of Aurora A and TRK signaling pathways by this compound.
Caption: General experimental workflow for validating this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of this compound against Aurora A, Aurora B, and TRK kinases.
Materials:
-
Recombinant human Aurora A, Aurora B, TRKA, TRKB, and TRKC kinases.
-
Specific peptide substrates for each kinase.
-
ATP (Adenosine triphosphate).
-
This compound and reference compounds.
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of this compound and reference compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and inhibitor solution to the kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each respective kinase.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The GI50 (concentration for 50% of maximal inhibition of cell growth) is calculated from the dose-response curve.
Western Blot Analysis
Objective: To confirm the inhibition of Aurora A and TRK signaling pathways in cells treated with this compound.
Materials:
-
Cancer cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-Aurora A (Thr288), total Aurora A, phospho-TRKA (Tyr490), total TRKA, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line known to be sensitive to this compound in vitro.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle orally to the respective groups according to the desired dosing schedule (e.g., once daily).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
-
Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of this compound.
References
TAS-119: A Preclinical In Vivo Comparison of Monotherapy and Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of TAS-119 as a monotherapy versus its use in combination therapies, supported by experimental data from preclinical studies. This compound is a potent and selective oral inhibitor of Aurora A kinase, a key regulator of mitosis.[1] Its efficacy has been evaluated in various cancer models, demonstrating promise both alone and in combination with other agents.
I. Quantitative Data Summary
The following tables summarize the in vivo antitumor efficacy of this compound monotherapy and combination therapy from key preclinical studies.
Table 1: Antitumor Efficacy of this compound Monotherapy in Xenograft Models
| Cancer Model | Animal Model | Dosing Schedule | Outcome | Reference |
| A2780 Human Ovarian Carcinoma | Nude Mice | 60 mg/kg | Moderate antitumor efficacy (T/C = 70% on day 8) | [2] |
| Human Lung Cancer (MYC amplification & CTNNB1 mutation) | Xenograft | Not specified | Strong antitumor activity at well-tolerated doses | [3] |
| HeLa-luc | Nude Rats | 5-30 mg/kg (oral, twice daily) | Induced phosphorylated histone H3 (pHH3) at all doses | [1] |
T/C: Treatment/Control; a measure of tumor growth inhibition.
Table 2: Antitumor Efficacy of this compound Combination Therapy in Xenograft Models
| Cancer Model | Animal Model | Combination Agent | Dosing Schedule | Outcome | Reference |
| Multiple Human Cancer Xenografts | Nude Mice | Paclitaxel & Docetaxel | This compound initiated on the same day or one day after taxane administration for 4 days | Enhanced antitumor efficacy of both paclitaxel and docetaxel. The combination was well-tolerated.[2][4][5] | [2] |
| FaDu Head and Neck Squamous Cell Carcinoma | Xenograft | Adavosertib | Not specified | Synergistic suppression of tumor growth compared to single-agent treatment. | [6] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Antitumor Efficacy Studies in Xenograft Models (Sootome et al.)
-
Animal Model: Female athymic nude mice were used for the xenograft studies.
-
Tumor Implantation: Human cancer cell lines (e.g., A2780) were subcutaneously implanted into the flank of the mice.
-
Drug Administration:
-
This compound: Administered orally.
-
Paclitaxel/Docetaxel: Administered intravenously.
-
-
Treatment Groups:
-
Vehicle control
-
This compound monotherapy
-
Taxane monotherapy (Paclitaxel or Docetaxel)
-
This compound and taxane combination therapy
-
-
Dosing Schedule: Various schedules were tested, with the most effective being a 4-day course of this compound initiated on the same day or one day after the taxane administration.[2][5]
-
Efficacy Assessment: Tumor volume was measured regularly to assess antitumor activity. Body weight was also monitored to evaluate toxicity.[2]
-
Pharmacodynamic Analysis: Tumor samples were collected to measure the levels of biomarkers such as phosphorylated histone H3 (pHH3) to confirm target engagement.[1]
III. Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound as an Aurora A Inhibitor
Caption: this compound inhibits Aurora A kinase, leading to mitotic arrest.
Experimental Workflow for In Vivo Xenograft Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aurora A Inhibitor this compound Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Replicating Published Findings on TAS-119's Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor activity of TAS-119, a novel Aurora A kinase inhibitor, based on published preclinical and clinical findings. We will delve into its performance as a monotherapy and in combination with other anticancer agents, supported by experimental data and detailed methodologies.
Comparative Analysis of this compound Antitumor Activity
This compound has been investigated as both a single agent and in combination therapies, with the latter showing significantly enhanced antitumor effects in various cancer models. The primary focus of published research has been on its synergistic relationship with taxanes, a class of commonly used chemotherapy drugs.
Monotherapy vs. Combination Therapy
Preclinical studies have demonstrated that while this compound shows some activity as a monotherapy in specific genetic contexts, its true potential appears to be unlocked when combined with other agents. A first-in-human phase I clinical trial reported that this compound monotherapy had limited preliminary antitumor activity in patients with advanced solid tumors.[1]
In contrast, the combination of this compound with taxanes such as paclitaxel and docetaxel has shown marked enhancement of antitumor efficacy in multiple cancer cell lines, including those resistant to paclitaxel.[2][3] This synergistic effect has been observed both in vitro and in vivo.[2][3] Another promising combination is with the WEE1 inhibitor, adavosertib, which resulted in synergistic cell death in head and neck and lung cancer models.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from published studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Source |
| Aurora A Kinase | 1.0 nM (or 1.04 nmol/L) | [5][6] |
| Aurora B Kinase | 95 nM | [5][7] |
| TRKA (Tropomyosin receptor kinase A) | 1.46 nmol/L | [6] |
| TRKB (Tropomyosin receptor kinase B) | 1.53 nmol/L | [6] |
| TRKC (Tropomyosin receptor kinase C) | 1.47 nmol/L | [6] |
Table 2: Synergistic Effects of this compound with Paclitaxel in Cancer Cell Lines
| Cell Line | Combination Index (CI) at IC50 | Combination Index (CI) at IC75 | Finding | Source |
| Multiple Human Cancer Cell Lines (8 types) | < 1.0 | < 1.0 | Synergistic Growth Inhibition | [2] |
| AcPC-1, MCF-7 | Not Determined | Not Determined | Moderate growth inhibition by this compound as a single agent | [2] |
Table 3: Clinical Trial Data for this compound in Combination with Paclitaxel (Phase I)
| Parameter | Value | Source |
| Maximum Tolerated Dose (MTD) | 80 mg/m² Paclitaxel + 75 mg this compound BID (3 days/week) | [8] |
| Disease Control Rate | 59% (17 out of 29 patients) | [8] |
| Partial Response | Observed in 4 out of 7 patients with ovarian/fallopian tube cancers | [8] |
Experimental Protocols
This section details the methodologies used in the key experiments cited in the published literature.
In Vitro Cell Growth Inhibition Assay
-
Cell Lines: A variety of human cancer cell lines, including paclitaxel-sensitive and -resistant strains, were used.[2] Normal lung diploid fibroblast cell lines (WI-38 and MRC5) were used as controls.[2][3]
-
Treatment: Cells were treated with this compound alone, a taxane (paclitaxel, docetaxel, or cabazitaxel) alone, or a combination of both for a specified period (e.g., 72 hours).[2]
-
Analysis: Cell viability was assessed using standard methods like the MTS assay. The half-maximal inhibitory concentration (IC50) was calculated for each treatment. The degree of synergy for combination treatments was determined by calculating the Combination Index (CI), where CI < 1 indicates synergy.[2]
In Vivo Xenograft Studies
-
Animal Models: Nude mice or rats were subcutaneously implanted with human cancer cells (e.g., NCI-H460, HeLa-luc) to establish tumor xenografts.[2][6]
-
Treatment Regimen: Once tumors reached a certain volume, animals were randomized into groups to receive vehicle control, this compound alone, a taxane alone, or a combination of this compound and a taxane.[2] Dosing schedules and routes of administration (e.g., oral for this compound, intravenous for paclitaxel) were specified.[2][5] A study on the optimal combination schedule found that administering this compound for 4 days, starting on the same day or one day after taxane administration, was most effective.[2][3]
-
Efficacy Assessment: Tumor volume and body weight were measured regularly. Antitumor efficacy was evaluated by comparing the tumor growth inhibition between the different treatment groups.[2]
Western Blot Analysis
-
Objective: To assess the mechanism of action of this compound by measuring the levels of specific proteins.
-
Procedure: Cancer cells or normal fibroblast cells were treated with this compound.[2] Cell lysates were then prepared, and proteins were separated by SDS-PAGE.
-
Analysis: Specific antibodies were used to detect target proteins. For instance, the induction of phosphorylated histone H3 (pHH3), a marker of mitotic arrest, was used to confirm the inhibition of Aurora A kinase activity.[2]
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflows.
Caption: Mechanism of synergistic action between this compound and taxanes.
Caption: Overview of preclinical experimental workflow for this compound evaluation.
Caption: this compound targets and their associated oncogenic pathways.
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aurora A Inhibitor this compound Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ascopubs.org [ascopubs.org]
A Head-to-Head Showdown: TAS-119 Versus Other Mitotic Inhibitors in Preclinical Studies
In the landscape of oncology drug development, mitotic inhibitors remain a cornerstone of cancer therapy. These agents disrupt the process of cell division, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This guide provides a comparative analysis of TAS-119, a potent and selective Aurora A kinase inhibitor, against other notable mitotic inhibitors, including another Aurora A inhibitor, Alisertib, and two Eg5 kinesin spindle protein inhibitors, Filanesib and Ispinesib. This comparison is based on available preclinical data, focusing on their mechanism of action, in vitro efficacy, and the experimental methodologies employed in these studies.
Mechanism of Action: Targeting Critical Mitotic Regulators
Mitotic progression is tightly regulated by a symphony of proteins, and disrupting any key player can halt the entire process. This compound and its counterparts target distinct but equally critical components of the mitotic machinery.
Aurora A Kinase Inhibitors: this compound and Alisertib
This compound is a highly selective, orally active inhibitor of Aurora A kinase, an enzyme that plays a crucial role in centrosome maturation, spindle assembly, and mitotic entry.[1][2] By inhibiting Aurora A, this compound induces mitotic arrest and subsequent apoptosis in cancer cells.[1] Alisertib (MLN8237) is another potent and selective Aurora A kinase inhibitor that has been more extensively studied in clinical trials.[3][4] Inhibition of Aurora A by these drugs leads to characteristic mitotic defects, including the formation of monopolar spindles.[3]
Eg5 Kinesin Spindle Protein Inhibitors: Filanesib and Ispinesib
Filanesib (ARRY-520) and Ispinesib (SB-715992) belong to a different class of mitotic inhibitors that target the kinesin spindle protein (KSP), also known as Eg5.[5][6] Eg5 is a motor protein essential for separating the centrosomes and establishing a bipolar spindle during mitosis.[7] Inhibition of Eg5 by Filanesib or Ispinesib prevents the formation of the bipolar spindle, leading to the formation of monoastral spindles, mitotic arrest, and ultimately, apoptosis.[6][7]
In Vitro Efficacy: A Comparative Look at Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. While direct head-to-head studies are limited, a comparison of reported IC50 values across various cancer cell lines provides insights into the relative potency of these mitotic inhibitors. It is important to note that variations in experimental conditions, such as cell lines and assay methods, can influence these values.
Table 1: Comparative in vitro IC50 Values of Mitotic Inhibitors
| Mitotic Inhibitor | Class | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | Aurora A Inhibitor | - | 1.0 (enzymatic assay) | [2] |
| Multiple cancer cell lines | (Synergistic with taxanes) | [8][9] | ||
| Alisertib (MLN8237) | Aurora A Inhibitor | Multiple Myeloma cell lines | 3 - 1710 | [4] |
| Breast Cancer (MCF7) | 17,130 | [10] | ||
| Breast Cancer (MDA-MB-231) | 12,430 | [10] | ||
| Colorectal Cancer cell lines | 60 - >5000 | [11] | ||
| Various cancer cell lines | 15 - 469 | [3] | ||
| Filanesib (ARRY-520) | Eg5 Inhibitor | - | 6 (enzymatic assay) | [5] |
| HCT-15 (Colon) | 3.7 | [5] | ||
| NCI/ADR-RES (Ovarian) | 14 | [5] | ||
| K562/ADR (Leukemia) | 4.2 | [5] | ||
| Type II EOC cells | 1.5 | [5] | ||
| Ispinesib (SB-715992) | Eg5 Inhibitor | - | 0.5 (enzymatic assay) | [12] |
| Various tumor cell lines | 1.2 - 9.5 | [6] | ||
| Breast cancer cell lines | 7.4 - 600 | [13] | ||
| PC-3 (Prostate) | (Suppresses proliferation at 15-30 nM) | [14] |
Experimental Protocols
The following sections detail the methodologies used in the preclinical evaluation of these mitotic inhibitors.
Cell Viability and Proliferation Assays
-
This compound: The synergistic effects of this compound in combination with taxanes were evaluated based on cell viability, which was measured using the CellTiter-Glo™ Luminescent Cell Viability Assay that quantifies cellular ATP.[9]
-
Alisertib: The anti-proliferative activity of Alisertib was determined using a BrdU cell proliferation ELISA assay.[3] In other studies, cell viability was assessed using the CyQuant proliferation assay and crystal violet staining.[10][11]
-
Filanesib: The effect of Filanesib on cell proliferation was assessed in various cell lines, with EC50 values determined.[5]
-
Ispinesib: Cell growth inhibition was measured using the CellTiter-Glo Luminescent Cell Viability Assay.[13] Another study utilized the DIMSCAN, a semiautomatic fluorescence-based digital image microscopy system, to quantify viable cell numbers after a 96-hour incubation with the drug.[15]
Kinase Inhibition Assays
-
This compound: The selectivity of this compound for Aurora kinase isotypes was determined by monitoring the auto-phosphorylation of the kinases via Western blot.[9] The enzymatic IC50 was determined to be 1.0 nM for Aurora A and 95 nM for Aurora B.[2][16]
-
Alisertib: The inhibitory activity of Alisertib against Aurora A and B kinases was measured using radioactive Flashplate enzyme assays. Cell-based assays measured Aurora A autophosphorylation (Threonine 288) and Aurora B-mediated phosphorylation of histone H3 (Serine 10) using high-content imaging.[3] The enzymatic IC50 for Aurora A was 1.2 nM.[4]
-
Ispinesib: The inhibitory effect on KSP ATPase activity was a key measure, with an IC50 of less than 10 nM.[17]
In Vivo Xenograft Studies
-
This compound: The in vivo efficacy of this compound in combination with taxanes was evaluated in nude rat and mice xenograft models of human cancer cell lines.[8]
-
Alisertib: Antitumor activity was assessed in mice bearing solid and hematologic human tumor xenografts. Alisertib was administered orally, and tumor growth inhibition was calculated.[3]
-
Filanesib: The in vivo efficacy was demonstrated in mice with subcutaneous xenografts of various human cancer cell lines.[5]
-
Ispinesib: Antitumor activity was evaluated in mouse xenograft models of various cancers, including breast and colon cancer.[6][13] The drug was administered intraperitoneally.[15]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by these mitotic inhibitors and a general workflow for preclinical evaluation.
References
- 1. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 6. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of TAS-119: A Guide for Laboratory Professionals
Crucial Safety Information Regarding the disposal of TAS-119, a potent Aurora A kinase inhibitor, is not publicly available. Researchers, scientists, and drug development professionals are strongly advised to obtain a comprehensive Safety Data Sheet (SDS) directly from their supplier for detailed procedural guidance on its disposal.
While specific disposal protocols for this compound are not accessible through public documentation, this guide provides essential information on its handling and storage, alongside a general framework for the disposal of potent research compounds. Adherence to institutional and local environmental regulations is paramount.
Key Chemical and Biological Data of this compound
For ease of reference, the following table summarizes the essential quantitative data for this compound, a compound intended for research use only and not for human or veterinary use.[1]
| Property | Value | Source |
| Molecular Weight | 506.36 g/mol | [1][2] |
| Chemical Formula | C23H22Cl2FN5O3 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| IC50 (Aurora A) | 1.0 nM | [2][3][4] |
| IC50 (Aurora B) | 95 nM | [2][3][4] |
| Storage (Short Term) | 0 - 4 °C (days to weeks) | [1] |
| Storage (Long Term) | -20 °C (months to years) | [1] |
| Solubility | Soluble in DMSO, not in water | [1] |
General Workflow for Handling and Disposal of Potent Research Compounds
The following diagram outlines a generalized workflow for the safe handling and disposal of a potent research chemical like this compound. This is a foundational guide and must be adapted to the specific recommendations provided in the supplier's Safety Data Sheet and local institutional protocols.
Caption: A generalized workflow for the safe handling and disposal of potent research compounds.
Experimental Protocols Cited
Detailed experimental protocols regarding the proper disposal of this compound are not available in the public domain. The information provided by suppliers indicates that this compound is shipped as a non-hazardous chemical under ambient temperatures.[1] However, this classification does not preclude the need for specific disposal procedures for the compound, especially after it has been used in research applications.
Given that this compound is a potent biological agent, it is imperative that researchers consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS will contain a dedicated section on disposal considerations, which will provide the necessary information for environmentally safe and compliant disposal. This may include instructions on chemical neutralization, incineration, or disposal through a licensed hazardous waste management company.
In the absence of a specific SDS, the precautionary principle should be applied. All waste materials contaminated with this compound, including personal protective equipment (PPE), empty containers, and unused solutions, should be treated as hazardous waste and disposed of in accordance with institutional and local environmental regulations.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Guidelines for TAS-119
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for the handling and disposal of TAS-119, a potent and selective Aurora A kinase inhibitor intended for research use only. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are founded on established best practices for managing potent, non-hazardous chemical compounds and cytotoxic agents in a laboratory setting. All personnel must conduct a thorough risk assessment before commencing any work with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is paramount to ensure personnel safety during the handling of this compound. The following table outlines the minimum required PPE.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves that comply with ASTM D6978 standards for chemotherapy drug handling.[1] The outer glove should be changed immediately upon contamination or after every 30-60 minutes of use.[2] The inner glove provides continuous protection while handling equipment. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffs should be tucked under the outer pair of gloves. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled to protect against splashes. |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the powder form of this compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize exposure risks and maintain a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and consult your institution's safety officer.
-
Transport: Use a sealed, secondary container to transport the compound to the designated storage area.
-
Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials. Recommended storage temperatures are 0-4°C for short-term (days to weeks) and -20°C for long-term (months).
Handling and Preparation of Solutions
All handling of powdered this compound and preparation of stock solutions must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet.
-
Preparation: Before handling, ensure the work area is clean and decontaminated. Gather all necessary equipment and reagents.
-
Weighing: When weighing the powdered compound, use a dedicated, clean spatula and weighing vessel.
-
Dissolving: To prepare a stock solution, slowly add the solvent to the this compound powder to avoid aerosolization.
Experimental Use
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard information.
-
Containment: Perform all experimental procedures with this compound solutions in a manner that minimizes the creation of aerosols and splashes.
-
Transporting Solutions: Use sealed, secondary containers when moving solutions between work areas.
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
| Emergency Scenario | Procedural Steps |
| Minor Spill (on a surface) | 1. Alert nearby personnel and restrict access to the area.2. Wearing appropriate PPE, cover the spill with absorbent material.3. Decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol), working from the outside in.4. Collect all contaminated materials in a sealed bag for hazardous waste disposal. |
| Personnel Exposure (Skin) | 1. Immediately remove contaminated clothing and gloves.2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.3. Seek medical attention. |
| Personnel Exposure (Eyes) | 1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.2. Seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, absorbent pads, plasticware) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.
This compound Handling and Disposal Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
